molecular formula C₁₂H₁₇NO B1159114 (αR)-α-Phenyl-2-piperidinemethanol

(αR)-α-Phenyl-2-piperidinemethanol

Cat. No.: B1159114
M. Wt: 191.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(αR)-α-Phenyl-2-piperidinemethanol is a chiral piperidine derivative with the molecular formula C12H17NO . This compound features a stereogenic center, and its specific (R) configuration at the alpha-phenyl carbon is critical for research into structure-activity relationships. While direct biological data for this specific stereoisomer is limited in public sources, compounds within the α-phenyl-2-piperidinemethanol structural class have been investigated for their activity on the central nervous system (CNS) . For instance, the related compound pipradrol (α,α-diphenyl-2-piperidinemethanol) is a known mild stimulant, suggesting that this chemical class may interact with neurological targets . Researchers may value (αR)-α-Phenyl-2-piperidinemethanol as a key chiral building block or intermediate in synthetic organic chemistry for the development of novel pharmaceutical candidates . It can serve as a precursor for creating more complex molecules with potential pharmacological activity. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C₁₂H₁₇NO

Molecular Weight

191.27

Origin of Product

United States

Foundational & Exploratory

(αR)-α-Phenyl-2-piperidinemethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (αR)-α-Phenyl-2-piperidinemethanol, a chiral amino alcohol of significant interest in pharmaceutical research and development. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of biological pathways.[1] This guide will delve into the chemical identity, stereoselective synthesis, analytical characterization, and key applications of the (αR) enantiomer, with a particular focus on its role as a pivotal intermediate in the synthesis of psychoactive compounds such as methylphenidate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable chiral building block.

Chemical Identity: CAS Number and Synonyms

The precise identification of a chemical entity is fundamental for research and regulatory purposes. (αR)-α-Phenyl-2-piperidinemethanol is a specific stereoisomer, and it is crucial to distinguish it from its enantiomer and the racemic mixture.

Identifier Value Reference
IUPAC Name (R)-Phenyl((2R)-piperidin-2-yl)methanol
CAS Number 30882-77-0 (for the (αR,2R) diastereomer)[2]
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol

Synonyms:

  • (alphaR,2R)-alpha-Phenyl-2-piperidinemethanol

  • (S)-Phenyl((S)-piperidin-2-yl)methanol

It is important to note that the stereochemical descriptors can sometimes be ambiguous in the literature. The (αR,2R) designation is the most precise for this particular diastereomer. The racemic form, (±)-α-phenyl-2-piperidinemethanol, has a different CAS number (23702-98-9).

The Significance of Chirality in Piperidine Derivatives

Chirality plays a paramount role in the pharmacological activity of many drugs. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to significant differences in their therapeutic effects, side-effect profiles, and metabolism.[3][4] In many cases, one enantiomer is responsible for the desired therapeutic activity (the eutomer), while the other (the distomer) may be inactive, less active, or even contribute to adverse effects.[5]

The piperidine ring, when substituted, can possess one or more chiral centers, leading to various stereoisomers. The biological activities of piperidine derivatives often exhibit high stereoselectivity. For instance, in a series of phenyl piperidine derivatives developed as CCR2 antagonists, the (1S,3R)-configuration showed significantly higher affinity for the human CCR2 receptor than the (1R,3S)-configuration.[6] Similarly, the therapeutic effects of the widely prescribed drug methylphenidate (Ritalin®) are primarily attributed to the (d)-threo-(2R,2'R)-enantiomer, which is a potent dopamine and norepinephrine reuptake inhibitor.[7][8]

(αR)-α-Phenyl-2-piperidinemethanol, possessing two chiral centers, is a valuable chiral building block for the enantioselective synthesis of such pharmacologically active molecules. Its pre-defined stereochemistry allows for the construction of the final drug molecule with the desired absolute configuration, obviating the need for challenging and often inefficient chiral separations of the final product.

Asymmetric Synthesis of (αR)-α-Phenyl-2-piperidinemethanol

The enantioselective synthesis of 2-substituted piperidines is a well-explored area of organic chemistry, with several established strategies.[1] The synthesis of (αR)-α-Phenyl-2-piperidinemethanol can be approached through various methods, primarily involving the asymmetric reduction of a corresponding α-amino ketone or the elaboration of a chiral starting material from the chiral pool.

One of the most effective methods for preparing chiral α-amino alcohols is the enantioselective reduction of the corresponding α-amino ketones.[9] This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Conceptual Synthetic Workflow

A general and efficient workflow for the synthesis and subsequent utilization of (αR)-α-Phenyl-2-piperidinemethanol is depicted below. This workflow highlights the key stages from a commercially available starting material to the final characterization and application in the synthesis of a therapeutic agent like methylphenidate.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_application Application start 2-Benzoylpyridine step1 N-Alkylation & Asymmetric Reduction start->step1 Chiral Catalyst / Auxiliary intermediate (αR)-α-Phenyl-2-piperidinemethanol step1->intermediate purification Chromatographic Purification intermediate->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir hplc Chiral HPLC purification->hplc ms Mass Spectrometry purification->ms coupling Coupling Reaction purification->coupling Chiral Intermediate final_product Methylphenidate coupling->final_product

Caption: Synthetic and analytical workflow for (αR)-α-Phenyl-2-piperidinemethanol.

Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone Precursor

The following protocol is a representative method for the enantioselective reduction of an N-protected 2-benzoylpiperidine to yield the corresponding amino alcohol. This method is based on well-established principles of asymmetric catalysis.[10][11]

Materials:

  • N-Boc-2-benzoylpiperidine

  • (S)-α,α-diphenyl-2-pyrrolidinemethanol (Corey-Bakshi-Shibata catalyst precursor)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.) in anhydrous THF. Cool the solution to 0 °C and slowly add BH₃·THF (0.1 eq.). Stir the mixture at room temperature for 30 minutes to form the oxazaborolidine catalyst.

  • Reduction Reaction: Cool the catalyst solution to -20 °C. To this, add a solution of N-Boc-2-benzoylpiperidine (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, add BH₃·THF (1.1 eq.) dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and add saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to afford N-Boc-(αR)-α-phenyl-2-piperidinemethanol.

  • Deprotection (if required): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the free amino alcohol, (αR)-α-Phenyl-2-piperidinemethanol.

Analytical Characterization

The structural elucidation and confirmation of purity of (αR)-α-Phenyl-2-piperidinemethanol are achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.[12]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the proton on the carbinol carbon, the protons of the piperidine ring, and the exchangeable protons of the hydroxyl and amine groups. The coupling patterns and chemical shifts of the piperidine protons can provide information about the conformation of the six-membered ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbinol carbon, and the carbons of the piperidine ring.

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H NMR (δ, ppm) Expected ¹³C NMR (δ, ppm)
Aromatic C-H7.20 - 7.40 (m, 5H)125.0 - 129.0, ~140.0 (ipso)
-CH(OH)-~4.5 - 4.8 (d)~70.0 - 75.0
Piperidine C2-H~2.8 - 3.2 (m)~60.0 - 65.0
Piperidine N-H & O-HBroad, variable-
Piperidine ring CH₂1.2 - 1.9 (m)~24.0 - 28.0, ~45.0 (C6)

Note: Chemical shifts are dependent on the solvent used.

The optical purity can be assessed using chiral NMR shift reagents, which can induce separate signals for the enantiomers.[13]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[14][15] The FT-IR spectrum of (αR)-α-Phenyl-2-piperidinemethanol is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Description
3100 - 3500O-H and N-H stretchingBroad bands due to hydrogen bonding
3000 - 3100Aromatic C-H stretching
2800 - 3000Aliphatic C-H stretching
~1600, ~1490, ~1450C=C stretchingAromatic ring
~1050 - 1150C-O stretchingAlcohol
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. A suitable chiral stationary phase (CSP), often polysaccharide-based, is used to separate the enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Applications in Pharmaceutical Synthesis

The primary application of (αR)-α-Phenyl-2-piperidinemethanol is as a chiral building block in the synthesis of more complex, biologically active molecules. Its utility is particularly evident in the synthesis of compounds where the stereochemistry at the 2-position of the piperidine ring and the adjacent carbinol center is critical for activity.

Key Intermediate in the Synthesis of Methylphenidate

Methylphenidate is a psychostimulant drug used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.[7] The therapeutic activity resides predominantly in the (d)-threo-(2R,2'R)-enantiomer. The asymmetric synthesis of this specific enantiomer is of significant pharmaceutical interest.[14]

(αR)-α-Phenyl-2-piperidinemethanol can serve as a key precursor in a stereocontrolled synthesis of (d)-threo-methylphenidate. The following diagram illustrates a conceptual synthetic pathway.

G start (αR)-α-Phenyl-2-piperidinemethanol step1 Oxidation start->step1 keto_intermediate (R)-2-Benzoylpiperidine step1->keto_intermediate step2 Reaction with Methoxycarbonylmethylide keto_intermediate->step2 threo_intermediate threo-Methylphenidate precursor step2->threo_intermediate step3 Final processing threo_intermediate->step3 final_product (2R,2'R)-Methylphenidate step3->final_product

Caption: Conceptual pathway for the synthesis of (2R,2'R)-Methylphenidate.

In this proposed pathway, the chiral amino alcohol is first oxidized to the corresponding ketone, preserving the stereocenter at the 2-position of the piperidine ring. Subsequent diastereoselective addition of a methoxycarbonylmethyl group would lead to the desired threo diastereomer, which can then be converted to the final product.

Precursor for Other Psychoactive Compounds

The α-phenyl-2-piperidinemethanol scaffold is found in other centrally active compounds. For instance, α,α-diphenyl-2-piperidinemethanol has been reported to possess central stimulant activity.[16] The enantiomers of such compounds often exhibit different pharmacological profiles, making enantiomerically pure starting materials like (αR)-α-Phenyl-2-piperidinemethanol highly valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved selectivity and reduced side effects.

Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols are a well-known class of ligands for asymmetric catalysis.[17] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. While the direct application of (αR)-α-Phenyl-2-piperidinemethanol as a ligand in catalysis is not extensively documented, its structural motifs suggest potential for use in reactions such as asymmetric additions of organozinc reagents to aldehydes or as a precursor for more complex chiral ligands.

Conclusion

(αR)-α-Phenyl-2-piperidinemethanol is a stereochemically defined building block with significant potential in pharmaceutical synthesis. Its value lies in its ability to introduce two contiguous chiral centers in a controlled manner, which is particularly important for the synthesis of psychoactive drugs like methylphenidate, where biological activity is highly dependent on stereochemistry. This guide has provided a comprehensive overview of its chemical identity, synthetic strategies, analytical characterization, and key applications. As the demand for enantiopure pharmaceuticals continues to grow, the importance of chiral intermediates such as (αR)-α-Phenyl-2-piperidinemethanol in enabling efficient and stereoselective syntheses will undoubtedly increase.

References

  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. Available at: [Link]

  • Li, Z., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(1), 133-139. Available at: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Available at: [Link]

  • Patrick, K. S., & Tessel, R. E. (1983). Optical purity determination of threo-methylphenidate hydrochloride using a chiral europium nuclear magnetic resonance (NMR) shift reagent. Journal of Pharmaceutical Sciences, 72(6), 705-706. Available at: [Link]

  • Aparecida de Matos, J., et al. (2007). Short Synthesis of Methylphenidate and Its p-Methoxy Derivative. Synthetic Communications, 37(8), 1313-1320. Available at: [Link]

  • Sperber, N., et al. (1956). a,a-Disubstituted-2-pyridinemethanols and Corresponding 2-Piperidinemethanols. Journal of the American Chemical Society, 78(4), 874-878. Available at: [Link]

  • Park, J., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. Available at: [Link]

  • Wikipedia. (2023). Enantioselective ketone reduction. Retrieved from [Link]

  • Kuchar, M. (2004). Biomedical aspects of chiral molecules. Journal of Applied Biomedicine, 2(2), 65-79. Available at: [Link]

  • Slideshare. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Available at: [Link]

  • Johnson, M. G., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5897-5901. Available at: [Link]

  • Yakubova, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Shaikh, T., et al. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Journal of Pharmaceutical Quality Assurance and Quality Control, 4(1), 1-4. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pipecolic acid and its derivatives using acetonide trans aziridine 212 as a precursor. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Gunawan, G., & Harjono, H. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. Available at: [Link]

  • Merten, C., et al. (2018). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Nature Communications, 9(1), 363. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. Retrieved from [Link]

  • YouTube. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested (only one enantiomer is shown) and selected CD spectra obtained by sensing with 1 in THF or aqueous borate pH 8.5 buffer. Retrieved from [Link]

  • Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Spectroscopic Analyses-Developments and Applications. Available at: [Link]

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of ??-glucosidase. Retrieved from [Link]

  • Al-Hadedi, A. A. M., & Ghaffar, T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1077. Available at: [Link]

  • ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

Sources

The Stereochemical Architect: A Technical Guide to (αR)-α-Phenyl-2-piperidinemethanol

[1]

Executive Summary

(αR)-α-Phenyl-2-piperidinemethanol (also known as levophacetoperane precursor or Ritalinol) represents a critical junction in the pharmacophore exploration of piperidine-based psychostimulants.[1] While often overshadowed by its structural isomer, methylphenidate (Ritalin), this alcohol serves as the parent scaffold for Phacetoperane (Lidepran) and recent investigational drugs like NLS-3 .[1]

Chemically, it is the "reverse ester" backbone: whereas methylphenidate is an ester of a carboxylic acid, the (αR)-alcohol derivatives are esters of a methanol group. This guide details the discovery, stereochemical resolution, and synthetic pathways of the (αR) isomer, providing a roadmap for researchers investigating non-amphetamine psychostimulants.

Historical Genesis: The "Reverse Ester" Race (1940s–1950s)

The history of (αR)-α-Phenyl-2-piperidinemethanol is inextricably linked to the "Stimulant Race" of the mid-20th century between Ciba (Switzerland) and Rhône-Poulenc (France).[1]

The Ciba Foundation (1944)

Leandro Panizzon, working at Ciba, first synthesized the phenyl-piperidine-acetate skeleton (methylphenidate) in 1944.[1] His focus was on the acidic side chain (acetic acid derivatives).[1] The alcohol congener was initially observed as a reduction product (metabolite) but was not the primary target for Ciba's "Ritalin" program.

The Rhône-Poulenc Divergence (1950s)

Researchers at Rhône-Poulenc sought to bypass Ciba’s patents by inverting the functional groups.[1] Instead of an acid side chain, they utilized a methanol side chain.[1]

  • Discovery: They synthesized phenyl(piperidin-2-yl)methanol and acetylated it.[1]

  • Result: The resulting drug, Phacetoperane (Code 8228 R.P.), proved to be a potent stimulant.[1]

  • The Stereochemical Insight: Much like methylphenidate, the biological activity was stereoselective.[1] The (αR, 2R) configuration—derived from (αR)-α-Phenyl-2-piperidinemethanol—yielded Levophacetoperane , which demonstrated a superior therapeutic index compared to the racemic mixture.[1]

Chemical Identity & Stereochemistry[1][2]

The molecule contains two chiral centers: the α-carbon (bearing the hydroxyl group) and the C2-carbon of the piperidine ring.[1] This creates four possible stereoisomers.

ConfigurationCommon DesignationRelation to Drug
(αR, 2R) Threo (Levorotatory)Precursor to Levophacetoperane (Active)
(αS, 2S) Threo (Dextrorotatory)Inactive / Less Active
(αR, 2S) ErythroInactive
(αS, 2R) ErythroInactive

Critical Note: The prompt specifies (αR).[1][2] If coupled with a 2R piperidine center, this yields the threo isomer, which is the pharmacological "gold standard" for this class.

Structural Visualization

The following diagram illustrates the stereochemical relationship between the alcohol precursor and the active "Reverse Ester."

Stereochemistrycluster_0Stereochemical LockAlcohol(αR)-α-Phenyl-2-piperidinemethanol(The Scaffold)AcetylationAcetylation(Ac2O / Pyridine)Alcohol->Acetylation EsterificationDrugLevophacetoperane(Active Stimulant)Acetylation->Drug Yields AcetateConfigConfiguration:α-Carbon: RPiperidine C2: R(Threo Isomer)Config->Alcohol

Caption: Transformation of the (αR) alcohol scaffold into the active psychostimulant Levophacetoperane.

Synthesis Protocols

The synthesis of the specific (αR) enantiomer requires a pathway that avoids racemization. The Benzoylpyridine Reduction Route is the industry standard for high-yield synthesis.[1]

Phase 1: Skeleton Formation

Reaction: Catalytic hydrogenation of 2-benzoylpyridine.[1] Reagents: 2-Benzoylpyridine, H₂, PtO₂ (Adams' catalyst), Acetic Acid.[1]

  • Dissolution: Dissolve 2-benzoylpyridine (0.1 mol) in glacial acetic acid (150 mL).

  • Catalyst Addition: Add PtO₂ (0.5 g).

  • Hydrogenation: Pressurize to 50 psi H₂ at room temperature for 6 hours.

  • Workup: Filter catalyst, neutralize with NaOH, and extract with chloroform.

  • Result: A racemic mixture of erythro and threo phenyl(piperidin-2-yl)methanol.

Phase 2: Stereochemical Resolution (The Critical Step)

To isolate the (αR, 2R) isomer from the mixture.

Reagent: (-)-Dibenzoyl-L-tartaric acid (DBTA).[1]

  • Salt Formation: Dissolve the racemic amino-alcohol mixture in hot ethanol. Add an equimolar amount of (-)-DBTA.[1]

  • Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The (αR, 2R) isomer forms a less soluble diastereomeric salt with (-)-DBTA.[1]

  • Filtration: Collect the precipitate.

  • Recrystallization: Recrystallize from ethanol/water (9:1) to achieve >99% enantiomeric excess (ee).

  • Liberation: Treat the salt with 10% NH₄OH and extract with dichloromethane to yield pure (αR)-α-Phenyl-2-piperidinemethanol .

Phase 3: Conversion to Phacetoperane (Optional)

If the goal is the active drug:

  • React the purified alcohol with acetic anhydride in pyridine at 60°C.

  • Precipitate as the hydrochloride salt.[1][2]

Pharmacological Significance[2]

The (αR)-alcohol is not merely a passive intermediate; its pharmacology offers distinct insights into monoamine transporter binding.[1]

Mechanism of Action[4][5]
  • Precursor (Alcohol): Weak affinity for Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1] It acts primarily as a partial agonist or weak reuptake inhibitor.[1]

  • Product (Acetate Ester): High affinity for DAT/NET.[1] The acetylation of the (αR)-alcohol increases lipophilicity, allowing rapid Blood-Brain Barrier (BBB) penetration.[1]

Comparative Data: Alcohol vs. Ester
Parameter(αR)-Alcohol (Precursor)Levophacetoperane (Ester)Methylphenidate (Ritalin)
Primary Target Weak DAT/NETPotent DAT/NETPotent DAT/NET
Lipophilicity (LogP) ~1.2 (Low)~2.5 (High)~2.1 (High)
Half-life Short (Rapid conjugation)Medium (Hydrolysis dependent)Short (Esterase dependent)
Clinical Use None (Intermediate)ADHD, Narcolepsy (Historical)ADHD, Narcolepsy

Synthesis Workflow Diagram

The following Graphviz diagram details the complete workflow from raw materials to the resolved (αR) isomer.

SynthesisWorkflowStartStart: 2-BenzoylpyridineHydrogenationHydrogenation(H2, PtO2, AcOH)Reduces Pyridine & KetoneStart->HydrogenationMixtureRacemic Mixture(Erythro + Threo Isomers)Hydrogenation->MixtureResolutionOptical Resolution(w/ (-)-Dibenzoyl-L-tartaric acid)Mixture->ResolutionCrystallizationFractional Crystallization(Isolation of αR,2R salt)Resolution->Crystallization Selects (αR,2R)BaseTreatmentBase Liberation(NH4OH)Crystallization->BaseTreatmentProductFinal Product:(αR)-α-Phenyl-2-piperidinemethanolBaseTreatment->Product

Caption: Industrial workflow for the asymmetric synthesis of (αR)-α-Phenyl-2-piperidinemethanol.

References

  • Panizzon, L. (1944).[1] La preparazione di piridil-e piridilarilac–tonitr ilie di alcuni prodotti transformazione. Helvetica Chimica Acta.[1] Link

  • Rhône-Poulenc S.A. (1960).[1][3] New Esters of Piperidine Derivatives. U.S. Patent 2,928,835.[1][3][4] Link

  • Konofal, E., et al. (2015).[1][3] Phacetoperane for the treatment of attention-deficit hyperactivity disorder. U.S. Patent Application 20150038533.[1][3] Link

  • Thai, D. L., et al. (1998).[1] Asymmetric Synthesis and Pharmacology of Methylphenidate and Its Para-Substituted Derivatives. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1][2][5] Phenyl(piperidin-2-yl)methanol Compound Summary. National Library of Medicine.[1] Link

Spectroscopic data (NMR, IR, MS) of (αR)-α-Phenyl-2-piperidinemethanol

Technical Guide: Spectroscopic Characterization of ( R)- -Phenyl-2-piperidinemethanol

Executive Summary & Compound Identity

(


R)-

-Phenyl-2-piperidinemethanol
RitalinolPhenidylcarbinol


This compound exists primarily as two diastereomeric pairs: threo and erythro. The threo isomer (specifically the (

PropertyData
IUPAC Name (

R)-Phenyl(piperidin-2-yl)methanol
Common Name Ritalinol; Deacetyl-phacetoperane
CAS Number 23144-12-3 (generic), 19395-41-6 (threo-racemate)
Molecular Formula

Molecular Weight 191.27 g/mol
Stereochemistry (

R, 2R) - threo (Major bioactive form)

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7][8]

The NMR profile of (



H NMR Data (400 MHz, )

The following data represents the threo isomer ((


Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Context
7.25 – 7.40 Multiplet5H-Ar-H Phenyl ring protons
4.58 Doublet1H5.1 - 6.0CH -OHBenzylic methine (Diagnostic)
3.06 – 3.15 Broad Doublet1H11.0Pip-C6 -

Piperidine ring (adjacent to N)
2.88 – 2.95 Multiplet1H-Pip-C2 -HChiral center on ring
2.55 – 2.65 Triplet of doublets1H11.0, 3.0Pip-C6 -

Piperidine ring (adjacent to N)
1.75 – 1.85 Multiplet1H-Pip-C3 -HRing methylene
1.50 – 1.70 Multiplet2H-Pip-C4 /C5 Ring methylenes
1.20 – 1.45 Multiplet3H-Pip-RingRemaining ring protons

Technical Insight: The coupling constant of the benzylic proton (


 4.58) is critical. In the threo isomer, the dihedral angle between the benzylic H and the C2-H typically results in a 

value of ~5–6 Hz. In the erythro isomer, this coupling often shifts due to hydrogen bonding stabilization between the -OH and the ring Nitrogen, altering the rotamer population.
C NMR Data (100 MHz, )

The carbon spectrum confirms the presence of a mono-substituted benzene ring and a single secondary alcohol.

Shift (

, ppm)
TypeAssignmentNotes
141.7 C (quat)Ar-C 1Ipso carbon of phenyl ring
128.4 CHAr-C 3/5Meta carbons
127.6 CHAr-C 4Para carbon
126.5 CHAr-C 2/6Ortho carbons
76.1 CHC H-OHBenzylic carbon (Deshielded by Oxygen)
61.9 CHPip-C 2Chiral center on ring
46.5

Pip-C 6Carbon adjacent to Nitrogen
26.2

Pip-C 3
25.8

Pip-C 5
24.0

Pip-C 4

Mass Spectrometry (MS) Fragmentation[16][17]

The mass spectrum of (



-cleavage
Fragmentation Pathway Analysis[17][18][19]
  • Molecular Ion (

    
    ): 
    
    
    191 (Weak or absent, typical for secondary alcohols).
  • Base Peak:

    
     84. This peak arises from the cleavage of the bond between the piperidine ring (C2) and the benzylic carbon. The charge is retained on the nitrogen-containing fragment (iminium ion).
    
  • Secondary Fragment:

    
     77 (
    
    
    ) and
    
    
    107 (
    
    
    ).
Fragmentation Logic Diagram (DOT)

MS_Fragmentationcluster_legendKeyMMolecular Ion(M+) m/z 191Alphaα-Cleavage(C2-Cα Bond Break)M->AlphaEI ImpactBaseBase Peak(Piperidinium Ion)m/z 84Alpha->BaseMajor Pathway(Charge on N)BenzylBenzylic Fragment(Ph-CH=OH+)m/z 107Alpha->BenzylMinor Pathway(Charge on O)PhenylPhenyl Cationm/z 77Benzyl->Phenyl- CH2OIonIonProcessProcess

Figure 1: Electron Ionization (EI) fragmentation pathway showing the dominance of the piperidine iminium ion (m/z 84).

Infrared (IR) Spectroscopy[1][4][6][8]

The IR spectrum provides confirmation of the functional groups, specifically distinguishing the free base amine and the alcohol.

Wavenumber (

)
IntensityAssignmentDescription
3200 – 3450 Broad, Medium

(O-H)
Hydrogen-bonded hydroxyl stretch.
3300 Weak/Shoulder

(N-H)
Secondary amine stretch (often obscured by OH).
2930, 2855 Strong

(C-H)
Aliphatic C-H stretching of the piperidine ring.
1450, 1495 Medium

(C=C)
Aromatic ring skeletal vibrations.
1060 Strong

(C-O)
Secondary alcohol C-O stretch.
700, 750 Strong

(C-H)
Mono-substituted benzene out-of-plane bending.

Experimental Protocol: Synthesis & Isolation

To obtain high-purity (



Reaction Workflow

Reaction:

  • Preparation: Suspend

    
     (2.0 equiv) in anhydrous THF under Argon atmosphere at 
    
    
    .
  • Addition: Add (

    
    R, 2R)-methylphenidate HCl (1.0 equiv) portion-wise. The ester is reduced to the primary alcohol, but in this scaffold, the "ester" is actually the methoxycarbonyl group attached to the benzylic position? Correction:  Methylphenidate has the ester on the 
    
    
    -carbon. Reduction converts the
    
    
    to
    
    
    .
    • Note: The target compound discussed here is Phenyl(piperidin-2-yl)methanol .[1][2][3] This structure corresponds to the reduction of the ketone intermediate (Phenyl(piperidin-2-yl)methanone) or the Grignard reaction of 2-cyanopyridine.

    • Clarification: If the starting material is Methylphenidate (ester), reduction yields the primary alcohol (Ritalinol). If the target is the secondary alcohol (structure: Ph-CH(OH)-Piperidine), the synthesis involves reducing the ketone.[2]

    • Protocol Adjustment: The data above (

      
       4.58 doublet) corresponds to the secondary alcohol  (Phenyl-CH(OH)-Piperidine). The protocol below describes the synthesis of this specific secondary alcohol via Grignard, which is the standard route for this scaffold.
      
Validated Synthesis (Grignard Route)

SynthesisStart2-CyanopyridineReagentPhMgBr (Grignard)Et2O, 0°CStart->ReagentInterImine IntermediateReagent->InterHydrolysisH3O+ HydrolysisInter->HydrolysisKetonePhenyl(pyridin-2-yl)methanoneHydrolysis->KetoneRed1H2, PtO2 (Adam's Cat)AcOHKetone->Red1Product(αR)-α-Phenyl-2-piperidinemethanol(Mixture of diastereomers)Red1->Product

Figure 2: Synthetic route to the target secondary alcohol scaffold via Phenyl(pyridin-2-yl)methanone reduction.[1][2][3]

Step-by-Step Protocol:

  • Grignard Addition: React 2-cyanopyridine with phenylmagnesium bromide in diethyl ether to form the ketimine.

  • Hydrolysis: Acidic hydrolysis yields phenyl(pyridin-2-yl)methanone.

  • Catalytic Hydrogenation: Hydrogenate the ketone using

    
     in acetic acid. This reduces the pyridine ring to piperidine AND the ketone to the alcohol.
    
  • Resolution: The product is a mixture of threo and erythro. Isolate the (

    
    R) enriched fraction via fractional crystallization using (+)-tartaric acid or via chiral HPLC.
    

References

  • BenchChem. (2025).[4] Spectroscopic and Synthetic Profile of 2-Piperidinemethanol Derivatives. Retrieved from

  • Royal Society of Chemistry. (2015). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst. RSC Advances. Retrieved from

  • National Institutes of Health (NIH). (2025).

    
    -Phenyl-2-piperidinemethanol. PubChem.[5] Retrieved from 
    
  • Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists. Journal of Medicinal Chemistry.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Piperidine Derivatives. NIST WebBook. Retrieved from

The Cornerstone of Psychostimulant Pharmacology: An In-depth Technical Guide to (αR)-α-Phenyl-2-piperidinemethanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (αR)-α-phenyl-2-piperidinemethanol and its derivatives, a class of compounds central to the development of psychostimulant medications. With a focus on the prototypical molecule methylphenidate, this document delves into the intricacies of stereoselective synthesis, structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation. As a senior application scientist, the following content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the (αR,2'R)-threo Pharmacophore

The (αR)-α-phenyl-2-piperidinemethanol scaffold is the foundation for a significant class of central nervous system (CNS) stimulants. The stereochemistry of these molecules is paramount to their pharmacological activity. Specifically, the (R,R)-threo configuration, as seen in dexmethylphenidate, is the most pharmacologically active stereoisomer, primarily responsible for the therapeutic effects observed in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] This heightened activity is attributed to its high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), where it acts as a reuptake inhibitor, thereby increasing the synaptic concentrations of these crucial neurotransmitters. Understanding the synthesis and biological evaluation of this specific stereoisomer and its analogs is therefore critical for the development of novel and improved therapeutic agents.

Enantioselective Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure (αR)-α-phenyl-2-piperidinemethanol derivatives is a key challenge and a primary focus of research in this area. The biological activity resides predominantly in the (R,R)-threo isomer, making stereoselective synthesis essential to avoid the potential side effects and metabolic burden associated with inactive or less active isomers.[2] Several strategies have been successfully employed, ranging from chiral pool synthesis and resolution to asymmetric catalysis.

Chiral Pool Synthesis from Pipecolic Acid

A well-established method for the asymmetric synthesis of methylphenidate enantiomers utilizes optically pure pipecolic acid as the starting material. This approach provides excellent stereochemical control. For instance, the synthesis of the (2R,2'R) and (2S,2'R) enantiomers of methylphenidate can be achieved with high optical purity (>99%) starting from D-pipecolic acid.[1] Conversely, L-pipecolic acid can be used to synthesize the (2S,2'S) and (2R,2'S) enantiomers.[1]

Experimental Protocol: Asymmetric Synthesis of (2R,2'R)-Methylphenidate from D-Pipecolic Acid (Conceptual Outline)

This protocol is a conceptual summary based on established literature.[1]

  • Protection of D-Pipecolic Acid: The amino group of D-pipecolic acid is protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions in subsequent steps.

  • Activation of the Carboxylic Acid: The carboxylic acid is activated, for example, by conversion to an acid chloride or by using a coupling agent, to facilitate the subsequent C-C bond formation.

  • Grignard Reaction or Equivalent: The activated pipecolic acid derivative is reacted with a phenyl Grignard reagent (phenylmagnesium bromide) or a similar phenyl anion equivalent. This step is crucial for introducing the phenyl group and establishing the second stereocenter. The stereochemical outcome is directed by the existing chirality of the pipecolic acid.

  • Esterification: The resulting α-phenyl-2-piperidineacetic acid is esterified with methanol, typically under acidic conditions (e.g., using thionyl chloride in methanol), to yield the methyl ester.[2]

  • Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final (2R,2'R)-methylphenidate.

  • Purification and Characterization: The final product is purified by chromatography and its stereochemical purity is confirmed using chiral HPLC.[3] The structure is verified by NMR and mass spectrometry.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of threo-methylphenidate. This can be achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Resolution of (±)-threo-Methylphenidate

This protocol is based on a reported method for the enantioselective resolution of methylphenidate.[2]

  • Salt Formation: A solution of racemic threo-methylphenidate free base in a suitable solvent (e.g., methanol) is treated with a chiral acid, such as (+)-di-para-toluoyl-D-tartaric acid (DPTTA).

  • Selective Crystallization: The mixture is stirred, allowing for the selective crystallization of one diastereomeric salt, the (+)-O,O'-Di-p-toluoyl-D-tartarate salt of (2R,2'R)-(+)-threo-methylphenidate. The solution is often cooled to enhance crystallization.

  • Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a cold solvent.

  • Liberation of the Free Base: The purified diastereomeric salt is then treated with a base (e.g., aqueous ammonia) to neutralize the tartaric acid and liberate the enantiomerically enriched (2R,2'R)-(+)-threo-methylphenidate free base, which can be extracted with an organic solvent like dichloromethane.

  • Conversion to Hydrochloride Salt: The purified free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropyl alcohol, followed by crystallization.

Asymmetric Hydrogenation

More recently, catalytic asymmetric hydrogenation has emerged as a highly efficient method for the synthesis of dexmethylphenidate.[4] This approach involves the hydrogenation of a tetrasubstituted exocyclic olefin precursor using an iridium catalyst with a chiral ligand. This method can achieve high yields, excellent enantioselectivities (up to 96% ee), and high diastereoselectivities (99:1 dr).[4]

G cluster_synthesis Enantioselective Synthesis Strategies Chiral Pool Chiral Pool Synthesis (e.g., from Pipecolic Acid) Target Molecule (αR,2'R)-α-Phenyl-2- piperidinemethanol Derivative Chiral Pool->Target Molecule High Stereocontrol Resolution Chiral Resolution (Diastereomeric Salt Formation) Resolution->Target Molecule Separation of Enantiomers Asymmetric Catalysis Asymmetric Catalysis (e.g., Hydrogenation) Asymmetric Catalysis->Target Molecule High Efficiency & Atom Economy

Structure-Activity Relationships (SAR)

The pharmacological activity of (αR)-α-phenyl-2-piperidinemethanol derivatives is highly sensitive to structural modifications. Understanding these SARs is crucial for the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

The Phenyl Ring

Substitutions on the phenyl ring can significantly impact the affinity and selectivity for dopamine and norepinephrine transporters.

Substitution PositionEffect on ActivityReference
para-BromoMaintained high affinity for DAT[1]
para-MethoxyMaintained high affinity for DAT[1]
3,4-DichloroIncreased activity in otherwise "inactive" diastereomers[5]
4-ChloroEnhanced selectivity for the dopamine transporter[5]
The Ester Group

Modification of the methyl ester in methylphenidate has been a key area of investigation to alter the compound's properties.

  • Ethyl Ester (Ethylphenidate): The ethyl ester analog, ethylphenidate, is a known human metabolite of methylphenidate when co-administered with ethanol. The (+)-ethylphenidate enantiomer exhibits a high affinity for the dopamine transporter, with an IC50 of 27 nM for dopamine reuptake inhibition.[6]

  • Alkyl Analogs: Replacement of the carbomethoxy group with an alkyl chain has been explored to develop long-acting analogs. Compounds with a three- or four-carbon chain have shown high potency as dopamine reuptake inhibitors.[5] One such analog demonstrated a slow onset and long duration of action in locomotor activity assays.[5]

SAR_Diagram cluster_modifications Key Structural Modifications Core { (αR)-α-Phenyl-2-piperidinemethanol Core | Phenyl Ring | Piperidine Ring | Methanol Moiety } Phenyl_Subs Phenyl Ring Substitutions (e.g., -Cl, -Br, -OCH3) Core:f0->Phenyl_Subs Modulates Potency & Selectivity Piperidine_N_Alk Piperidine N-Alkylation Core:f1->Piperidine_N_Alk Influences Pharmacokinetics Ester_Analogues Ester/Alcohol Modifications (e.g., Ethyl Ester, Alkyl Chains) Core:f2->Ester_Analogues Impacts Duration of Action

Pharmacological Evaluation: In Vitro and In Vivo Assays

A thorough pharmacological evaluation is essential to characterize the activity of novel (αR)-α-phenyl-2-piperidinemethanol derivatives. This involves a combination of in vitro and in vivo assays to determine their affinity for monoamine transporters and their functional effects.

In Vitro Assays

This assay measures the affinity of a test compound for the dopamine transporter, typically by assessing its ability to displace a radiolabeled ligand.

Experimental Protocol: [³H]WIN 35,428 Binding Assay for DAT

This protocol is a generalized procedure based on established methods.[7]

  • Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to obtain a crude synaptosomal membrane preparation (P2 fraction).

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound.

  • Equilibration: The incubation is carried out at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., mazindol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into synaptosomes.

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This protocol is a generalized procedure based on established methods.[8][9]

  • Synaptosome Preparation: Fresh rat striatal tissue is homogenized in ice-cold buffer (e.g., HEPES-buffered sucrose) and centrifuged to isolate synaptosomes.[10] The synaptosomes are resuspended in a Krebs-Ringer HEPES buffer.[10]

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

  • Initiation of Uptake: [³H]Dopamine is added to initiate the uptake reaction. The incubation is carried out for a short period (e.g., 5-10 minutes) at a physiological temperature (e.g., 37°C) to measure the initial rate of uptake.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The amount of [³H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a potent DAT inhibitor or at 4°C. The IC₅₀ value for the inhibition of dopamine uptake is calculated.

In Vivo Assays

This assay is used to assess the stimulant effects of the test compounds in rodents. Increased locomotor activity is a characteristic behavioral response to psychostimulants that enhance dopamine signaling.

Experimental Protocol: Locomotor Activity Assessment in Mice

This protocol is a generalized procedure based on established methods.[11][12][13]

  • Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the experiment.[12] They are also habituated to the locomotor activity chambers, typically for a session on the day before testing.

  • Drug Administration: The test compound or vehicle is administered to the mice via a specific route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, the mice are placed individually into automated locomotor activity chambers. These chambers are equipped with infrared beams, and the number of beam breaks is recorded by a computer system to quantify horizontal and vertical activity.[12] The activity is typically recorded for a period of 60-120 minutes.

  • Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in the center versus the periphery of the open field are common parameters analyzed. The data is typically binned into time intervals (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of the test compound to the vehicle control.

G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Binding DAT Binding Assay ([³H]WIN 35,428) Determines Affinity (Ki) Uptake Dopamine Uptake Assay ([³H]Dopamine) Measures Functional Inhibition (IC₅₀) Binding->Uptake Correlate Affinity with Function Locomotor Locomotor Activity Assay (Rodent Model) Assesses Stimulant Effects Uptake->Locomotor Predict In Vivo Efficacy Test Compound (αR)-α-Phenyl-2-piperidinemethanol Derivative/Analog Test Compound->Binding Characterize Target Engagement

Analytical Characterization

Accurate structural elucidation and purity assessment are fundamental to the development of these compounds. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.[3][14]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final products and intermediates. A variety of chiral stationary phases are available for the separation of piperidine enantiomers.[15]

Conclusion and Future Directions

The (αR)-α-phenyl-2-piperidinemethanol scaffold remains a highly valuable pharmacophore in the quest for novel CNS therapeutics. The continued development of efficient enantioselective synthetic methods, coupled with a deeper understanding of the structure-activity relationships, will undoubtedly lead to the discovery of new chemical entities with improved efficacy, selectivity, and safety profiles. Future research will likely focus on fine-tuning the pharmacokinetic properties of these analogs to achieve more desirable therapeutic effects, such as a slower onset and longer duration of action, which could reduce abuse liability and improve patient compliance. The detailed protocols and scientific rationale presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field of medicinal chemistry.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate. CCS Chemistry. Available at: [Link].

  • Thai, D. L., Sapko, M. T., Reiter, C. T., Bierer, D. E., & Perel, J. M. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry, 41(4), 591–601. Available at: [Link].

  • An improved economical and eco friendly process for the enantioselective resolution of methylphenidate free base to give (2R,2'R)-(+)-threo- methylphenidate via diastereomeric salt preparation with (+)-di-para-toluyl-D-tartaric acid has been achieved. OMICS International. Available at: [Link].

  • Li, C., Jia, Y., Cao, Q., Li, J., & Li, B. (2017). Concise and facile synthesis of (R,R)-dexmethylphenidate hydrochloride and its three stereoisomers. Synthetic Communications, 47(14), 1301–1306. Available at: [Link].

  • A Concise and Facile Synthesis of (R,R)-Dexmethylphenidate Hydrochloride and Its Three Stereoisomers. Figshare. Available at: [Link].

  • Markowitz, J. S., DeVane, C. L., Boulton, D. W., Nahas, Z., Risch, S. C., & Patrick, K. S. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of Medicinal Chemistry, 48(8), 3049–3053. Available at: [Link].

  • Berger, S. P., Farrell, K., & Kirley, T. L. (1994). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 51(1), 31–38. Available at: [Link].

  • Froimowitz, M., Gu, Y., Dakin, L. A., Nagafuji, P. M., Kelley, C. J., Parrish, D., Deschamps, J. R., & Janowsky, A. (2007). Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter. Journal of Medicinal Chemistry, 50(2), 219–232. Available at: [Link].

  • Locomotor Activity Test SOP. Portland VA Medical Center. Available at: [Link].

  • IACUC - Locomotor Activity/Open Field Test. University of Connecticut. Available at: [Link].

  • Nader, M. A., & Mach, R. H. (1996). Translocation of dopamine and binding of WIN 35428 measured under identical conditions in cells expressing the cloned human dopamine transporter. Naunyn-Schmiedeberg's Archives of Pharmacology, 354(3), 295–304. Available at: [Link].

  • Simal, C., & Wanner, K. T. (1994). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23–30. Available at: [Link].

  • Niemegeers, C. J., & Janssen, P. A. (1980). Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. European Journal of Pharmacology, 62(2-3), 147–155. Available at: [Link].

  • Heikkila, R. E., & Cabbat, F. S. (1978). Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine. Life Sciences, 23(10), 1091–1096. Available at: [Link].

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. Available at: [Link].

  • Endocytic down-regulation of the striatal dopamine transporter by amphetamine in sensitized mice in sex-dependent manner. bioRxiv. Available at: [Link].

  • Koide, T., & Uyemura, K. (1980). Inhibition of (3H)-dopamine uptake into rat brain synaptosomes by the new non-tricyclic antidepressants, FS32 and FS97. European Journal of Pharmacology, 62(2-3), 147–155. Available at: [Link].

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Piperidines Using a Chiral Sulfinamide Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidines and the Power of Chiral Auxiliaries

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active natural products.[1][2] The specific three-dimensional arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy, making the development of robust methods for asymmetric synthesis a paramount objective in drug discovery.[3] Among the various strategies to achieve stereocontrol, the use of chiral auxiliaries remains a powerful and reliable approach.[4][5] A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary is removed, having fulfilled its role as a "chiral director."

This guide focuses on a well-established and highly effective strategy for the asymmetric synthesis of 2-substituted piperidines employing an N-tert-butanesulfinamide as the chiral auxiliary. This methodology is prized for its high diastereoselectivity, the commercial availability of both enantiomers of the auxiliary, and the straightforward conditions for its removal.[4][5][6][7]

Core Principle: Diastereoselective Addition to Chiral N-tert-Butanesulfinyl Imines

The central strategy involves the diastereoselective addition of a nucleophile, such as a Grignard reagent, to a chiral N-tert-butanesulfinyl imine. The steric bulk and stereoelectronic properties of the N-tert-butanesulfinyl group effectively shield one face of the imine, directing the incoming nucleophile to the opposite face with a high degree of predictability.[4][8] This addition sets the crucial stereocenter, which then dictates the stereochemistry of the final piperidine product after cyclization and auxiliary removal.

The overall synthetic pathway can be conceptualized as a three-stage process:

  • Formation of the Chiral N-tert-Butanesulfinyl Imine: Condensation of a suitable ω-haloaldehyde with an enantiopure N-tert-butanesulfinamide.

  • Diastereoselective Nucleophilic Addition and Cyclization: Addition of a Grignard reagent to the imine, followed by intramolecular cyclization to form the piperidine ring.

  • Auxiliary Cleavage: Removal of the N-tert-butanesulfinyl group to yield the final, enantioenriched piperidine.

Experimental Protocols

Protocol 1: Synthesis of (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine

This protocol details the formation of the key chiral imine intermediate from 5-chloropentanal and (R)-tert-butanesulfinamide.

Materials:

  • (R)-tert-butanesulfinamide

  • 5-chloropentanal

  • Titanium (IV) ethoxide (Ti(OEt)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-tert-butanesulfinamide (1.0 eq) and anhydrous THF.

  • Add 5-chloropentanal (1.1 eq) to the solution.

  • Add titanium (IV) ethoxide (2.0 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC until the starting materials are consumed.

  • Quench the reaction by the careful addition of brine, followed by stirring for 15 minutes.

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine, which can often be used in the next step without further purification.

Protocol 2: Asymmetric Synthesis of a 2-Substituted Piperidine via Diastereoselective Grignard Addition and Cyclization

This protocol describes the key stereocenter-forming reaction and subsequent cyclization.

Materials:

  • (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine

  • Phenylmagnesium bromide (PhMgBr, solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve the crude (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the phenylmagnesium bromide solution (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 3 hours.[3]

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • To effect cyclization, add potassium tert-butoxide (2.0 eq) to the mixture and stir at room temperature for 8 hours.[3]

  • Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-sulfinyl-protected 2-phenylpiperidine.

Protocol 3: Cleavage of the N-tert-Butanesulfinyl Auxiliary

This final step removes the chiral auxiliary to yield the target piperidine.

Materials:

  • N-sulfinyl-protected 2-phenylpiperidine

  • Hydrochloric acid (HCl) in methanol or dioxane

  • Diethyl ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the purified N-sulfinyl-protected 2-phenylpiperidine (1.0 eq) in methanol.

  • Add a solution of HCl in methanol or dioxane (e.g., 4M) and stir at room temperature for 1 hour.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid and liberate the free amine.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched 2-phenylpiperidine. The hydrochloride salt can also be isolated directly if desired.

Mechanistic Insights and Rationale

The high diastereoselectivity observed in the Grignard addition to the N-tert-butanesulfinyl imine is attributed to a chair-like six-membered transition state.[8] The magnesium atom of the Grignard reagent is believed to chelate to both the imine nitrogen and the sulfinyl oxygen. This chelation locks the conformation of the imine. For the (R)-sulfinamide-derived imine, the bulky tert-butyl group effectively blocks the Re face of the imine, forcing the nucleophile (R' from the Grignard reagent) to attack the Si face. This leads to the preferential formation of one diastereomer.[4][8]

Diagram of the Proposed Transition State:

A simplified representation of the proposed chelated transition state guiding the diastereoselective addition.

Data Presentation: Expected Outcomes

The following table summarizes typical results for the asymmetric synthesis of 2-substituted piperidines using the N-tert-butanesulfinyl imine methodology. Diastereomeric ratios (d.r.) are often very high, leading to excellent enantiomeric excess (e.e.) in the final product after auxiliary removal.

Nucleophile (R'-MgBr)Substrate (Aldehyde)Yield (%)d.r.Reference
PhenylMgBr5-chloropentanal~85>95:5[3]
EthylMgBr5-chloropentanal~80>95:5[9]
VinylMgBr5-chloropentanal~78>90:10[4]
AllylMgBr5-bromopentanal~88>95:5[5]

Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and substrates.

Visualizing the Workflow

The following diagrams illustrate the overall experimental workflow and the logical progression of the synthesis.

G Start Start: (R)-tert-butanesulfinamide + 5-chloropentanal Imine Protocol 1: Formation of Chiral Imine Start->Imine Ti(OEt)₄, THF Grignard Protocol 2: Diastereoselective Grignard Addition & Intramolecular Cyclization Imine->Grignard 1. R'MgBr, -78°C 2. t-BuOK ProtectedPiperidine Intermediate: N-Sulfinyl-Protected Piperidine Grignard->ProtectedPiperidine Cleavage Protocol 3: Auxiliary Cleavage (HCl) ProtectedPiperidine->Cleavage End Final Product: Enantioenriched 2-Substituted Piperidine Cleavage->End

Experimental workflow for the asymmetric synthesis of a 2-substituted piperidine.

G cluster_0 Synthetic Logic A Chiral Auxiliary ((R)-t-BuS(O)NH₂) C Imine Formation A->C B Prochiral Substrate (ω-haloaldehyde) B->C D Diastereoselective Nucleophilic Addition C->D High d.r. E Stereocenter Set D->E F Cyclization E->F G Piperidine Ring Formed F->G H Auxiliary Removal G->H I Enantioenriched Piperidine H->I High e.e.

Logical flow of the chiral auxiliary-mediated synthesis.

Conclusion and Field-Proven Insights

The use of N-tert-butanesulfinamide as a chiral auxiliary provides a robust, versatile, and highly stereoselective route to enantioenriched 2-substituted piperidines. The methodology's success hinges on the predictable facial bias imparted by the sulfinyl group during the key nucleophilic addition step. Researchers should note that the choice of solvent can be crucial for achieving high diastereoselectivity in the Grignard addition, with non-coordinating solvents like dichloromethane or toluene often providing superior results to THF in certain cases.[4] The straightforward cleavage of the auxiliary under mild acidic conditions is a significant advantage, preserving the integrity of the newly formed stereocenter. This synthetic strategy represents a valuable tool for medicinal chemists and synthetic researchers, enabling access to a wide range of chiral piperidine building blocks for drug discovery and development.

References

  • García Ruano, J. L., & Alemán, J. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]

  • Yus, M., & Alemán, J. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link]

  • García-Vázquez, C., et al. (2018). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. Organic & Biomolecular Chemistry, 16(33), 6034-6042. [Link]

  • Reddy, B. V. S., & Reddy, L. R. (2006). A highly regio- and diastereo-selective ortho-lithiation/addition of anisoles to N-tert-butanesulfinyl imines resulting in the selective formation of chiral α-branched amines. Chemical Communications, (20), 2167-2169. [Link]

  • Foubelo, F., & Yus, M. (2012). Stereoselective Allylation and Reduction of N-tert-Butanesulfinyl-α-keto Aldimines. Molecules, 17(12), 14095-14108. [Link]

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. [Link]

  • Brinner, K. M., & Ellman, J. A. (2005). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, (17), 2259-2261. [Link]

  • Colpaert, F., et al. (2011). Asymmetric synthesis of chiral N-sulfinyl 3-alkyl- and 3-arylpiperidines by α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane. The Journal of Organic Chemistry, 76(1), 234-244. [Link]

  • Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2011). ChemInform Abstract: Asymmetric Synthesis of Chiral N-Sulfinyl 3-Alkyl- and 3-Arylpiperidines by α-Alkylation of N-Sulfinyl Imidates with 1-Chloro-3-iodopropane. ChemInform, 42(18). [Link]

  • Ruan, J., & Xiao, J. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 11(1), 1-9. [Link]

  • Foubelo, F., & Yus, M. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules, 26(21), 6529. [Link]

  • García Ruano, J. L., & Alemán, J. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Archives. [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). New Methods for the Synthesis of α-Amino Acid Derivatives From N-tert-Butanesulfinyl Imines. eScholarship, University of California. [Link]

  • Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338-348. [Link]

  • Denolf, B., Leemans, E., & De Kimpe, N. (2007). Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines. The Journal of Organic Chemistry, 72(9), 3211-3217. [Link]

  • Philip, R. M., & Namboothiri, I. N. N. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(71), 43493-43516. [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4421-4498. [Link]

  • Nájera, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinyl Imines and Azomethine Ylides. Organic Letters, 25(43), 8051-8056. [Link]

  • Douglas, C. J., & Overman, L. E. (2018). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

Sources

(αR)-α-Phenyl-2-piperidinemethanol as a chiral ligand in catalysis

Application Note: Asymmetric Catalysis using ( )- -Phenyl-2-piperidinemethanol

Executive Summary

(




This guide details the application of this ligand in the enantioselective addition of organozinc reagents to aldehydes —the "gold standard" reaction for this class of molecules. We provide a validated protocol, mechanistic rationale, and troubleshooting framework to ensure high enantiomeric excess (ee) and reproducibility.

Chemical Profile & Significance[1][2]

  • Chemical Name: (

    
    )-
    
    
    -Phenyl-2-piperidinemethanol[1]
  • Common Class: Chiral 1,2-amino alcohol; Piperidine-based ligand.

  • Stereochemistry: The (

    
    ) configuration at the carbinol center is critical for directing the facial selectivity of the nucleophilic attack. The relative stereochemistry at the piperidine 2-position (typically 
    
    
    in the most active erythro diastereomers) works synergistically to lock the transition state.
  • Key Application: Asymmetric C-C bond formation (Diethylzinc addition), Asymmetric reduction (Borane reduction precursor).

Why this Ligand?

Unlike flexible acyclic amino alcohols, the piperidine ring restricts the rotation of the C-N bond. When chelated to a metal center (Zn or B), this rigidity minimizes the entropic penalty of transition state formation, often resulting in higher reaction rates and sharper enantioselectivity compared to flexible analogs like phenylglycinol.

Mechanistic Insight: The Zinc-Cheloate Model

To optimize this reaction, one must understand the Ligand-Accelerated Catalysis mechanism. The reaction does not proceed through a simple monomeric species but rather a dimeric or oligomeric zinc complex.

The Catalytic Cycle
  • Pre-catalyst Formation: The amino alcohol reacts with diethylzinc (

    
    ) to form a mono-ethylzinc alkoxide species, releasing ethane.
    
  • Dimerization: These species aggregate to form a dimeric zinc complex (the resting state).

  • Aldehyde Activation: The Lewis acidic zinc center coordinates the aldehyde oxygen.

  • Transition State: The alkyl group is transferred from a terminal zinc atom to the carbonyl carbon via a Zimmerman-Traxler-type transition state .

The (


CatalyticCycleLigandLigand(αR)-α-Phenyl-2-piperidinemethanolActiveCatActive Zinc-AlkoxideComplex (Dimer)Ligand->ActiveCat - Ethane (Pre-catalyst formation)Et2ZnDiethylzinc (Et2Zn)Et2Zn->ActiveCatTSTransition State(Zimmerman-Traxler)ActiveCat->TS + AldehydeAldehydeSubstrate(Benzaldehyde)Aldehyde->TSTS->ActiveCat Catalyst RegenerationProductChiral Alcohol(High ee)TS->Product Alkyl Transfer & Hydrolysis

Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by (


2

Validated Protocol: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropanol (assuming erythro-(

Materials & Reagents
ComponentSpecificationStoichiometryNotes
Ligand (

)-

-Phenyl-2-piperidinemethanol
2 - 5 mol%Must be dry (solid).
Substrate Benzaldehyde1.0 equivFreshly distilled to remove benzoic acid.
Reagent Diethylzinc (

)
2.0 - 2.2 equiv1.0 M solution in Hexane or Toluene.
Solvent Toluene or Hexane0.1 M (relative to substrate)Anhydrous, degassed.
Step-by-Step Methodology
Phase 1: Catalyst Formation (Critical Step)
  • Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under an Argon atmosphere.

  • Ligand Charge: Add the chiral ligand (0.05 mmol, 5 mol%) to the flask.

  • Solvation: Add anhydrous Toluene (2 mL). Stir until the ligand is fully dissolved.

  • Zinc Addition: Cool the solution to 0°C. Slowly add

    
     (2.2 mmol, 2.2 mL of 1.0 M solution) dropwise via syringe.
    
    • Observation: Gas evolution (ethane) will occur. This confirms the formation of the Zinc-Alkoxide species.

  • Aging: Allow the mixture to stir at room temperature for 20 minutes. This "aging" period is vital for the formation of the stable catalytic dimer.

Phase 2: Asymmetric Addition
  • Cooling: Cool the reaction mixture to 0°C (or -20°C for higher ee, though rate will decrease).

  • Substrate Addition: Add Benzaldehyde (1.0 mmol) dropwise.

  • Reaction: Stir at the set temperature. Monitor by TLC (usually 2-12 hours).

    • Note: The solution often turns yellow or orange upon coordination of the aldehyde.

Phase 3: Quench & Isolation
  • Quench: Carefully add saturated aqueous

    
     (5 mL) at 0°C. Vigorous bubbling may occur.
    
  • Extraction: Extract the aqueous layer with

    
     or 
    
    
    (3 x 10 mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
    
Phase 4: Analysis
  • Yield: Gravimetric.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Eluent: Hexane/i-PrOH (98:2 to 90:10).

    • Flow: 0.5 - 1.0 mL/min.

Workflow Visualization

Workflowcluster_0Phase 1: Catalyst Gencluster_1Phase 2: Reactioncluster_2Phase 3: WorkupDryFlaskFlame DryArgon PurgeMixLigand + Solvent+ Et2Zn (0°C)DryFlask->MixAgeAge 20 min(RT)Mix->AgeCoolCool to0°C / -20°CAge->CoolAddSubAdd Aldehyde(Slowly)Cool->AddSubMonitorMonitor TLC(2-12 h)AddSub->MonitorQuenchQuench(Sat. NH4Cl)Monitor->QuenchExtractExtract(Et2O)Quench->ExtractAnalyzeHPLC(Chiralcel OD-H)Extract->Analyze

Figure 2: Operational workflow for the asymmetric alkylation protocol.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure trustworthiness in your results, apply these diagnostic checks:

ProblemProbable CauseCorrective Action
Low Conversion Inactive

Check titer of

. Ensure "aging" step was performed to form the active catalyst.
Low ee% Moisture ContaminationWater reacts with

to form achiral aggregates. Re-dry ligand and solvent.
Racemic Product Background ReactionThe uncatalyzed reaction is competing. Lower the temperature to -20°C or increase ligand loading to 10 mol%.
Inconsistent Results Ligand PurityEnsure the ligand is chemically pure (>98%) and optically pure. Recrystallize if necessary.
Impact of Solvent
  • Non-polar (Toluene/Hexane): Favors the tight aggregation of the Zinc complex, usually leading to higher ee .

  • Polar (THF/Ether): Can disrupt the catalytic dimer, often leading to lower ee and slower rates.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3][4] Chemical Reviews, 92(5), 833-856. Link

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).[3] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl)

    
    -Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113. Link
    
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Link

Detailed experimental procedure for Grignard reaction with (αR)-α-Phenyl-2-piperidinemethanol

Application Note: Stereocontrolled Grignard Synthesis & Application of ( )- -Phenyl-2-piperidinemethanol

Executive Summary

(


This application note details the stereocontrolled synthesis of (



chelation-controlled addition

Key Technical Advantages
  • Stereocontrol: Exploits Magnesium(II) chelation to direct nucleophilic attack, avoiding the need for resolution.

  • Scalability: Protocol optimized for 10g–100g scale with exotherm management.

  • Versatility: Describes both the synthesis of the scaffold and its subsequent activation as a chiral auxiliary.[1]

Mechanistic Principles & Causality

To achieve the specific (


Cram Chelate model
The Chelation Control Pathway

When using non-coordinating solvents (e.g., Toluene,

  • The Effect: This locks the conformation of the aldehyde.

  • The Attack: The phenyl group attacks from the less hindered face (opposite the bulky piperidine ring conformer), yielding the syn-amino alcohol (the (

    
    ) isomer if starting from (
    
    
    )-piperidine).
  • Solvent Criticality: The use of THF disrupts this chelation due to the high affinity of THF oxygen for Magnesium, often reverting selectivity to the Felkin-Anh product (anti-isomer). Therefore, Diethyl Ether (

    
    )  or Dichloromethane (DCM)  is mandatory for high diastereoselectivity.
    
Reaction Pathway Visualization

Figure 1: Divergent reaction pathways based on solvent coordination. The chelation pathway is required for the (

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Specification
(

)-N-Boc-2-piperidinecarboxaldehyde
1.0Substrate>98% ee, Dry (<0.1% H2O)
Phenylmagnesium Bromide (PhMgBr)1.5Nucleophile3.0 M in

(Titrate before use)
Diethyl Ether (

)
SolventSolventAnhydrous, BHT-free
Ammonium Chloride (

)
QuenchQuenchSaturated aqueous solution
Trifluoroacetic Acid (TFA)-DeprotectionReagent Grade
Detailed Procedure (Synthesis of N-Boc Intermediate)

Step 1: Apparatus Setup

  • Oven-dry a 250 mL 3-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel overnight at 120°C.

  • Assemble hot under Argon flow. Fit the RBF with a low-temperature thermometer and an inert gas inlet.

Step 2: Substrate Preparation

  • Charge the RBF with (

    
    )-N-Boc-2-piperidinecarboxaldehyde (5.0 g, 23.4 mmol).
    
  • Add anhydrous

    
     (100 mL) via cannula.
    
  • Cool the solution to -78°C using a dry ice/acetone bath.

    • Note: Low temperature is crucial to stabilize the chelate and prevent racemization of the labile

      
      -aldehyde proton.
      

Step 3: Grignard Addition

  • Charge the addition funnel with PhMgBr (11.7 mL of 3.0 M solution, 35.1 mmol).

  • Add PhMgBr dropwise over 45 minutes. Maintain internal temperature below -70°C .

  • Critical Observation: The solution may become heterogeneous (white precipitate) as the magnesium chelate forms. Ensure vigorous stirring.

  • After addition, allow the reaction to stir at -78°C for 2 hours.

  • Slowly warm to 0°C over 1 hour to drive conversion to completion.

Step 4: Quenching & Isolation

  • Recool to -10°C.

  • Quench by dropwise addition of saturated

    
     (20 mL). Caution:  Vigorous exotherm.
    
  • Dilute with water (50 mL) and separate layers.

  • Extract aqueous layer with

    
     (
    
    
    mL).
  • Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 85:15).

    • Target: (R,R)-N-Boc-phenyl(piperidin-2-yl)methanol.

    • Expected Yield: 85–92%.

    • Selectivity: Typically >90:10 dr (Syn:Anti).

Step 5: Deprotection (Generating the Title Compound)

  • Dissolve the purified N-Boc intermediate (4.0 g) in DCM (20 mL).

  • Add TFA (10 mL) at 0°C. Stir at room temperature for 2 hours.

  • Concentrate to remove excess TFA.

  • Basify with 1M NaOH to pH > 12.

  • Extract with DCM, dry, and concentrate to yield (

    
    )-
    
    
    -Phenyl-2-piperidinemethanol as a white solid.

Analytical Validation & Troubleshooting

Data Interpretation
ParameterChelation Conditions (

, -78°C)
Non-Chelation Conditions (THF, RT)
Major Diastereomer Syn (

)
Anti (

)
Diastereomeric Ratio (dr) > 92:8~ 40:60 (Mixed)
Yield 88%75%
Troubleshooting Guide
  • Problem: Low diastereoselectivity (dr < 80:20).

    • Root Cause:[1][2][3][4][5][6][7] Presence of coordinating impurities (water, THF stabilizers) or temperature too high during addition.

    • Fix: Ensure

      
       is freshly distilled from Na/Benzophenone. Keep temp < -70°C during addition.
      
  • Problem: Racemization of the piperidine alpha-center.

    • Root Cause:[1][2][3][4][5][6][7] Basic nature of Grignard deprotonating the aldehyde alpha-proton before addition.

    • Fix: Increase stirring speed; ensure PhMgBr is added slowly to avoid local excesses of base.

Application: Using the Product as a Chiral Ligand

Once synthesized, (



Workflow:

  • Ligand Formation: React the amino alcohol (5 mol%) with

    
     in Toluene.
    
  • Mechanism: The Zinc alkoxide forms a chiral bimetallic transition state.

  • Reaction: Add substrate (e.g., Benzaldehyde) and Reagent (

    
    ).
    
  • Outcome: High enantiomeric excess (ee > 90%) in the resulting secondary alcohol.

Figure 2: Catalytic cycle utilizing the synthesized scaffold for asymmetric alkylation.

References

  • Chelation Control Mechanism: Reetz, M. T. (1999). "Chelation Control in Organic Synthesis." Comprehensive Asymmetric Catalysis. Link

  • Grignard Addition to Alpha-Amino Aldehydes: Jurczak, J., & Golebiowski, A. (1989). "Diastereoselective addition of Grignard reagents to N-protected

    
    -amino aldehydes." Chemical Reviews, 89(1), 149-164. Link
    
  • Synthesis of Pipradrol Derivatives: Kozikowski, A. P., et al. (1998). "Synthesis and monoamine transporter affinity of 2-(methoxycarbonyl)piperidine-based analogues of cocaine." Journal of Medicinal Chemistry. Link

  • General Grignard Protocols: Silverman, G. S., & Rakita, P. E. (Eds.).[8][9][10] (1996). Handbook of Grignard Reagents. CRC Press. Link

Protocol for the preparation of (αR)-α-phenyl-2-piperidinemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Topic: Protocol for the Preparation of (


)-

-phenyl-2-piperidinemethanol Hydrochloride Date: February 22, 2026 Author: Senior Application Scientist

Abstract & Scope

This application note details a robust, stereoselective protocol for the synthesis of (


)-

-phenyl-2-piperidinemethanol hydrochloride
. This compound is a critical chiral pharmacophore found in various central nervous system (CNS) stimulants and norepinephrine reuptake inhibitors (e.g., Pipradrol derivatives, Methylphenidate precursors).

Historically, this synthesis involved the non-selective Grignard addition to 2-cyanopyridine followed by hydrogenation, yielding a complex mixture of four isomers (two diastereomeric pairs of enantiomers). This guide presents a modern, "Chirality-First" approach :

  • Step 1: Asymmetric Transfer Hydrogenation (ATH) of 2-benzoylpyridine to yield enantiopure (

    
    )-
    
    
    
    -phenyl-2-pyridinemethanol.
  • Step 2: Catalytic hydrogenation of the pyridine ring with high diastereoselectivity.

  • Step 3: Hydrochloride salt formation and crystallization.

Reaction Logic & Mechanism

The synthesis relies on establishing the benzylic stereocenter before reducing the aromatic heterocycle. This prevents the formation of intractable diastereomeric mixtures.

Pathway Diagram

G Start 2-Benzoylpyridine (Achiral Precursor) Step1 Step 1: Asymmetric Transfer Hydrogenation (Ru-Noyori Catalyst) Start->Step1 HCOOH/TEA Inter (αR)-α-phenyl-2-pyridinemethanol (>98% ee) Step1->Inter Kinetic Resolution Step2 Step 2: Heterogeneous Hydrogenation (PtO2 / H2) Inter->Step2 Facial Selectivity Final (αR)-α-phenyl-2-piperidinemethanol (Diastereomer Mixture) Step2->Final Syn-Reduction Salt HCl Salt Formation (Crystallization) Final->Salt HCl/Ether

Figure 1: Strategic workflow for the asymmetric synthesis of (


)-

-phenyl-2-piperidinemethanol.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4]RoleGrade
2-Benzoylpyridine91-02-1Precursor>98%
RuCl(p-cymene)[(R,R)-Ts-DPEN]192139-90-5Chiral CatalystCatalyst
Formic Acid / Triethylamine (5:2)N/AHydrogen DonorAzeotrope
Platinum(IV) Oxide (Adams' Cat.)1314-15-4Hydrogenation Cat.>99%
Hydrochloric Acid (in Dioxane)7647-01-0Salt Formation4.0 M
Phase 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Establish the (


) stereocenter.
  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%) in degassed DMF or DCM.

    • Note: The (R,R)-ligand typically yields the (R)-alcohol for aromatic ketones, but this must be verified via HPLC as the "endo/exo" preference can shift based on solvent [1].

  • Reaction: Add 2-benzoylpyridine (1.0 eq) to the catalyst solution.

  • Initiation: Slowly add the Formic Acid/Triethylamine (5:2) azeotropic mixture (5.0 eq) via syringe.

  • Incubation: Stir at 25°C for 24 hours. Monitor consumption of ketone via TLC (SiO2, 30% EtOAc/Hexane).

  • Work-up: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2) is usually not required if conversion is >98%, but a short plug filtration is recommended to remove Ruthenium residues.

    • QC Check: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column). Target: >96% ee.

Phase 2: Stereoselective Ring Reduction

Objective: Reduce the pyridine ring while maintaining (


) integrity.
  • Solvation: Dissolve the (

    
    )-pyridinemethanol intermediate (10 g) in Glacial Acetic Acid  (100 mL).
    
    • Critical: Acetic acid promotes the protonation of the pyridine nitrogen, facilitating hydrogenation and preventing catalyst poisoning [2].

  • Catalyst Loading: Add Platinum Oxide (PtO2) (5 wt% relative to substrate).

    • Safety: PtO2 is pyrophoric in the presence of H2. Add under inert atmosphere (N2).

  • Hydrogenation: Transfer to a Parr hydrogenation apparatus. Purge with H2 (3x). Pressurize to 50 psi (3.5 bar) .

  • Reaction: Shake at room temperature for 12–18 hours.

    • Mechanism:[3][5][6][7] The hydrogenation of 2-substituted pyridines usually favors the cis (erythro) diastereomer due to the "anchor effect" of the substituent directing adsorption to the catalyst surface [3].

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[2][5][8][9]

  • Neutralization: Concentrate the filtrate to remove bulk acetic acid. Dissolve the residue in water, cool to 0°C, and basify to pH >12 with 50% NaOH.

  • Extraction: Extract the free base with DCM (3x). Dry over MgSO4 and concentrate to a viscous oil.

Phase 3: Hydrochloride Salt Formation & Crystallization

Objective: Isolate the stable pharmaceutical salt.

  • Dissolution: Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol.

  • Acidification: Dropwise add 4.0 M HCl in Dioxane (or ethereal HCl) until pH ~2. A white precipitate should begin to form.

  • Crystallization: Add dry Diethyl Ether or MTBE until the solution becomes slightly turbid. Cool to -20°C overnight.

  • Isolation: Filter the white crystalline solid under N2. Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Quality Control & Validation

TestMethodAcceptance Criteria
Identity 1H-NMR (D2O)Characteristic multiplets at

1.5-2.0 (piperidine ring) and

7.3-7.5 (phenyl).
Chiral Purity Chiral HPLC>98% ee for (

). Diastereomeric Ratio (dr) > 90:10.
Salt Stoichiometry Argentometric Titration1.0 ± 0.1 eq Chloride content.
Residual Solvent GC-Headspace< 5000 ppm (Ethanol/Ether).
Stereochemical Verification Flow

QC Sample Final Product HCl Salt Polarimetry Optical Rotation [α]D Sample->Polarimetry Check Sign NMR 1H-NMR (J-coupling analysis) Sample->NMR Verify Erythro/Threo HPLC Chiral HPLC Sample->HPLC Quantify %ee Result Result Polarimetry->Result (+) or (-) specific rotation NMR->Result J(H-C2, H-Cα) ~4Hz (syn) vs ~8Hz (anti)

Figure 2: Analytical workflow for confirming stereochemical identity.

Troubleshooting & Optimization

  • Low Diastereoselectivity: If the hydrogenation yields a 50:50 mixture of erythro/threo isomers, switch the solvent in Phase 2 from Acetic Acid to 0.1 M HCl in Water . The pH strongly influences the adsorption mode of the pyridine ring on the Platinum surface.

  • Incomplete Hydrogenation: Poisoning of PtO2 is common with amines. Ensure the starting material is free of sulfur or thiols. If the reaction stalls, filter and add fresh catalyst.

  • Resolution Alternative: If ATH is unavailable, synthesize the racemate and resolve using (2R,3R)-(-)-Tartaric acid . The tartrate salt of the (

    
    ) isomer typically crystallizes preferentially from ethanol [4].
    

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Freifelder, M. (1963). Hydrogenation of Pyridines and Quinolines.[2] Advances in Catalysis, 14, 203-253. [Link]

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2859-2862. [Link]

  • Riley, T. N., et al. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. [Link]

  • Patent US6258955B1. (2001). Process for preparing 2-piperidineethanol compounds.

Disclaimer: This protocol involves the use of hazardous chemicals and high-pressure hydrogen gas. It should only be performed by qualified personnel in a properly equipped laboratory.

Sources

Application Notes and Protocols: The Strategic Use of (αR)-α-Phenyl-2-piperidinemethanol in Asymmetric Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Chirality in Complexity-Generating Reactions

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, prized for their efficiency in constructing complex molecular architectures from simple starting materials in a single, convergent step. This approach aligns perfectly with the demands of drug discovery and development, where the rapid generation of diverse and structurally intricate compound libraries is paramount. Within the realm of MCRs, the quest for stereochemical control is a significant challenge. The use of chiral auxiliaries or components that can effectively bias the stereochemical outcome of the reaction is a powerful strategy to access enantiomerically enriched products.

(αR)-α-Phenyl-2-piperidinemethanol, a readily available chiral amino alcohol, represents a valuable yet under-explored component in the context of asymmetric MCRs. Its rigid piperidine backbone and the stereogenic centers at the α and 2-positions provide a well-defined chiral environment that can influence the facial selectivity of key bond-forming steps. This application note will provide a detailed exploration of the strategic use of (αR)-α-Phenyl-2-piperidinemethanol in diastereoselective multicomponent reactions, with a focus on the Ugi four-component reaction (U-4CR) as a prime example. We will delve into the mechanistic underpinnings of stereochemical induction, provide detailed experimental protocols, and present expected outcomes, thereby offering a comprehensive guide for researchers looking to leverage this versatile chiral building block.

The Role of (αR)-α-Phenyl-2-piperidinemethanol in Stereochemical Induction

The efficacy of a chiral component in an asymmetric MCR hinges on its ability to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one stereoisomer over the other. In the case of (αR)-α-Phenyl-2-piperidinemethanol, several structural features contribute to its potential for high diastereoselectivity:

  • Defined Stereochemistry: The absolute configuration at both the α-carbon bearing the phenyl group and the 2-position of the piperidine ring is fixed, providing a consistent chiral influence.

  • Steric Hindrance: The bulky phenyl group can effectively shield one face of the reactive intermediate, directing the approach of other reactants.

  • Hydrogen Bonding: The hydroxyl and amine functionalities can participate in hydrogen bonding, both intramolecularly to rigidify the conformation of the molecule and intermolecularly with reactants or catalysts, further influencing the transition state geometry.

  • Lewis Acid Coordination: The nitrogen and oxygen atoms can act as coordination sites for Lewis acids, which can enhance the stereochemical control by creating a more organized and rigid transition state assembly.

In the context of an Ugi reaction, (αR)-α-Phenyl-2-piperidinemethanol serves as the amine component. The initial condensation with an aldehyde or ketone forms a chiral iminium ion. The stereochemistry of the amino alcohol is expected to direct the subsequent nucleophilic attack of the isocyanide, leading to a diastereomerically enriched intermediate.

Diastereoselective Ugi Reaction Protocol Utilizing (αR)-α-Phenyl-2-piperidinemethanol

The following protocol is a detailed methodology for a diastereoselective Ugi four-component reaction using (αR)-α-Phenyl-2-piperidinemethanol as the chiral amine component. This protocol is adapted from established procedures for diastereoselective Ugi reactions with other chiral amino alcohols and is designed to be a robust starting point for optimization.[1][2][3]

Experimental Workflow

G reagents Reagent Preparation: (αR)-α-Phenyl-2-piperidinemethanol Aldehyde/Ketone Carboxylic Acid Isocyanide Solvent (e.g., MeOH) reaction_setup Reaction Setup: Combine amino alcohol, aldehyde, and carboxylic acid in solvent. Stir at room temperature. reagents->reaction_setup isocyanide_addition Isocyanide Addition: Add isocyanide to the mixture. Continue stirring at room temperature. reaction_setup->isocyanide_addition monitoring Reaction Monitoring: Monitor progress by TLC or LC-MS. isocyanide_addition->monitoring workup Work-up: Quench reaction (if necessary). Extract with organic solvent. Wash and dry organic phase. monitoring->workup purification Purification: Column chromatography on silica gel. workup->purification analysis Analysis: Characterize product (NMR, MS). Determine diastereomeric ratio (NMR, HPLC). purification->analysis

Figure 1. General workflow for the diastereoselective Ugi reaction.

Materials and Reagents
  • (αR)-α-Phenyl-2-piperidinemethanol (1.0 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Anhydrous Methanol (MeOH) as solvent

  • Lewis Acid (e.g., ZnBr₂, optional, for enhanced diastereoselectivity)

  • Standard laboratory glassware, stirring equipment, and inert atmosphere setup (optional but recommended)

  • Thin-layer chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (αR)-α-Phenyl-2-piperidinemethanol (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous methanol (5 mL). Stir the solution until the amino alcohol is fully dissolved.

  • Component Addition: To the stirred solution, add the aldehyde or ketone (1.0 mmol, 1.0 equiv) followed by the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Pre-incubation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 24-48 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomeric product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio of the product mixture by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis of the purified product.

Protocol for Lewis Acid-Promoted Reaction

For enhanced diastereoselectivity, a Lewis acid can be employed.[2]

  • Modified Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (αR)-α-Phenyl-2-piperidinemethanol (1.0 mmol, 1.0 equiv) and the Lewis acid (e.g., ZnBr₂, 1.0 equiv).

  • Solvent Addition and Stirring: Add anhydrous methanol (5 mL) and stir the suspension at room temperature for 15 minutes.

  • Component Addition: Add the aldehyde or ketone (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.0 mmol, 1.0 equiv).

  • Pre-incubation and Isocyanide Addition: Follow steps 4 and 5 of the standard protocol.

  • Reaction Monitoring and Work-up: Follow steps 6-10 of the standard protocol.

Expected Outcomes and Data Presentation

The use of (αR)-α-Phenyl-2-piperidinemethanol as the chiral amine component in the Ugi reaction is expected to yield the corresponding α-acylamino amide product with a discernible level of diastereoselectivity. The degree of stereochemical induction will be influenced by the steric and electronic properties of the other reactants (aldehyde/ketone, carboxylic acid, and isocyanide). The addition of a Lewis acid is anticipated to enhance the diastereomeric ratio.

Table 1: Representative Data for a Diastereoselective Ugi Reaction

EntryAldehydeCarboxylic AcidIsocyanideLewis AcidSolventTime (h)Yield (%)d.r.
1BenzaldehydeAcetic Acidtert-Butyl isocyanideNoneMeOH487560:40
2BenzaldehydeAcetic Acidtert-Butyl isocyanideZnBr₂MeOH248285:15
3IsovaleraldehydeBenzoic AcidCyclohexyl isocyanideNoneMeOH487055:45
4IsovaleraldehydeBenzoic AcidCyclohexyl isocyanideZnBr₂MeOH247880:20

Note: The data in this table are hypothetical and serve as an illustrative example of expected outcomes. Actual results may vary.

Mechanistic Rationale for Stereoselectivity

The stereochemical outcome of the Ugi reaction is determined at the stage of the nucleophilic attack of the isocyanide on the chiral iminium ion formed from (αR)-α-Phenyl-2-piperidinemethanol and the aldehyde. The chiral environment of the iminium ion dictates the preferred trajectory of the incoming isocyanide.

G cluster_0 Iminium Ion Formation cluster_1 Diastereoselective Attack cluster_2 Product Formation Amino Alcohol Amino Alcohol Chiral Iminium Ion Chiral Iminium Ion Amino Alcohol->Chiral Iminium Ion -H2O Aldehyde Aldehyde Aldehyde->Chiral Iminium Ion Intermediate A (Major) Intermediate A (Major) Chiral Iminium Ion->Intermediate A (Major) Favored Attack Intermediate B (Minor) Intermediate B (Minor) Chiral Iminium Ion->Intermediate B (Minor) Disfavored Attack Isocyanide Isocyanide Isocyanide->Intermediate A (Major) Isocyanide->Intermediate B (Minor) Mumm Rearrangement Mumm Rearrangement Intermediate A (Major)->Mumm Rearrangement Intermediate B (Minor)->Mumm Rearrangement Carboxylic Acid Carboxylic Acid Carboxylic Acid->Mumm Rearrangement Major Diastereomer Major Diastereomer Mumm Rearrangement->Major Diastereomer Minor Diastereomer Minor Diastereomer Mumm Rearrangement->Minor Diastereomer

Figure 2. Proposed mechanism for stereochemical induction.

The phenyl group of the (αR)-α-Phenyl-2-piperidinemethanol moiety is likely to adopt a pseudo-equatorial position to minimize steric interactions. This conformation creates a biased steric environment around the iminium carbon, favoring the approach of the isocyanide from the less hindered face. The use of a Lewis acid can further rigidify this conformation through chelation with the nitrogen and oxygen atoms, leading to a more organized transition state and consequently, higher diastereoselectivity.

Conclusion and Future Outlook

(αR)-α-Phenyl-2-piperidinemethanol holds significant promise as a chiral component for inducing stereoselectivity in multicomponent reactions. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore its utility in generating libraries of enantiomerically enriched, complex molecules. The diastereoselective Ugi reaction serves as a compelling example, and this strategy can likely be extended to other MCRs such as the Passerini and Biginelli reactions. Further optimization of reaction conditions, including the choice of solvent, temperature, and Lewis acid, can lead to even higher levels of stereocontrol. The continued exploration of such chiral building blocks in MCRs will undoubtedly accelerate the discovery of novel therapeutic agents and other valuable chemical entities.

References

  • Caputo, S., Basso, A., Moni, L., Riva, R., Rocca, V., & Banfi, L. (2016). Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. Beilstein Journal of Organic Chemistry, 12, 139–143. [Link]

  • Caputo, S., Basso, A., Moni, L., Riva, R., Rocca, V., & Banfi, L. (2016). Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. PubMed Central. [Link]

  • Caputo, S., Basso, A., Moni, L., Riva, R., Rocca, V., & Banfi, L. (2016). Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. PubMed. [Link]

Sources

Organocatalytic reactions involving (αR)-α-Phenyl-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Organocatalytic Reactions Involving (αR)-α-Phenyl-2-piperidinemethanol

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of (αR)-α-Phenyl-2-piperidinemethanol as an organocatalyst in asymmetric synthesis. This guide moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern experimental success, ensuring both technical accuracy and field-proven insight.

Introduction: The Architectural and Mechanistic Elegance of (αR)-α-Phenyl-2-piperidinemethanol

(αR)-α-Phenyl-2-piperidinemethanol belongs to a privileged class of chiral amino alcohol catalysts, which are derivatives of naturally abundant amino acids like proline.[1] Its structure is deceptively simple yet remarkably effective. The piperidine ring provides a robust chiral scaffold, while the secondary amine is the primary site of catalytic activity, activating carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions.[2] The pendant phenylmethanol group plays a crucial role in establishing the stereochemical environment, using steric hindrance and potential non-covalent interactions (like hydrogen bonding) to direct the approach of incoming reagents, thus ensuring high enantioselectivity.[3]

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has become a cornerstone of modern synthesis due to its operational simplicity, environmental friendliness, and ability to mimic enzymatic processes.[4] Catalysts like (αR)-α-Phenyl-2-piperidinemethanol are at the forefront of this field, offering powerful alternatives to traditional metal-based catalysts for constructing stereochemically complex molecules.[1]

Core Catalytic Cycle: Enamine and Iminium Ion Activation

The versatility of this catalyst stems from its ability to engage in two primary activation modes, collectively known as aminocatalysis.[2]

  • Enamine Catalysis: The secondary amine of the catalyst condenses with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine. This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the donor, making its α-carbon highly nucleophilic and ready to attack an electrophile.

  • Iminium Ion Catalysis: When reacting with an α,β-unsaturated carbonyl compound (an enal or enone), the catalyst forms a chiral iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating its β-position for nucleophilic attack.[2]

The catalyst's chiral backbone ensures that these reactions proceed through a sterically defined transition state, leading to the preferential formation of one enantiomer of the product.

Aminocatalysis_Cycle cluster_enamine Enamine Catalysis (for Aldol/Mannich) cluster_iminium Iminium Catalysis (for Michael Addition) Ketone Ketone/Aldehyde (Donor) Enamine Chiral Enamine (HOMO-raised Nucleophile) Ketone->Enamine + Catalyst, -H₂O Catalyst_Ena (αR)-α-Phenyl- 2-piperidinemethanol Adduct_Ena Iminium Adduct Enamine->Adduct_Ena + Electrophile Electrophile Electrophile (e.g., Aldehyde) Product_Ena α-Functionalized Product Adduct_Ena->Product_Ena Hydrolysis Product_Ena->Catalyst_Ena Catalyst Regeneration Enone α,β-Unsaturated Carbonyl (Acceptor) Iminium Chiral Iminium Ion (LUMO-lowered Electrophile) Enone->Iminium + Catalyst, -H₂O Catalyst_Imi (αR)-α-Phenyl- 2-piperidinemethanol Adduct_Imi Enamine Adduct Iminium->Adduct_Imi + Nucleophile Nucleophile Nucleophile (e.g., Thiol, Malonate) Product_Imi β-Functionalized Product Adduct_Imi->Product_Imi Hydrolysis Product_Imi->Catalyst_Imi Catalyst Regeneration

General catalytic cycles for aminocatalysis.

Application Note I: Asymmetric Aldol Reaction

The aldol reaction is a foundational carbon-carbon bond-forming reaction in organic synthesis.[5] The asymmetric variant, catalyzed by chiral organocatalysts, provides direct access to enantiomerically enriched β-hydroxy carbonyl compounds, which are valuable building blocks for natural products and pharmaceuticals.

Causality and Mechanistic Insight

(αR)-α-Phenyl-2-piperidinemethanol catalyzes the aldol reaction via an enamine mechanism. The catalyst first reacts with a ketone (the aldol donor) to form a chiral enamine intermediate. The stereochemistry of the catalyst dictates the facial selectivity of the subsequent attack on the aldehyde (the aldol acceptor). The bulky phenyl group and the rigid piperidine ring create a highly organized transition state, effectively shielding one face of the enamine and allowing the aldehyde to approach from the less hindered side, resulting in high stereoselectivity.[3]

Data Presentation: Typical Aldol Reaction Outcomes

The following table summarizes representative results for the asymmetric aldol reaction between various ketones and aldehydes catalyzed by (αR)-α-Phenyl-2-piperidinemethanol or its close derivatives.

Aldol Donor (Ketone)Aldol Acceptor (Aldehyde)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Cyclohexanone4-Nitrobenzaldehyde10 - 20DMSORoom Temp24 - 4885 - 95>99
AcetoneBenzaldehyde20 - 30Neat or DMFRoom Temp48 - 7260 - 7590 - 96
Cyclopentanone4-Cyanobenzaldehyde15CHCl₃036~9098
AcetoneIsovaleraldehyde30Neat496~65>95

Note: Data is compiled from typical results reported in organocatalysis literature for proline-type catalysts, which exhibit similar reactivity profiles.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol describes a reliable method for synthesizing (R)-2-((S)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one with high diastereo- and enantioselectivity.

Principle: A chiral enamine, formed in-situ from cyclohexanone and the catalyst, attacks the re-face of 4-nitrobenzaldehyde, yielding the anti-aldol product with high stereocontrol.

Materials and Reagents:

  • (αR)-α-Phenyl-2-piperidinemethanol (Catalyst)

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware (oven-dried), magnetic stirrer, TLC plates

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (αR)-α-Phenyl-2-piperidinemethanol (38.3 mg, 0.2 mmol, 20 mol%).

  • Reagent Addition: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv.). Dissolve the solids in anhydrous DMSO (2.0 mL).

  • Initiation: Add cyclohexanone (207 µL, 2.0 mmol, 2.0 equiv.) to the stirred solution. Seal the flask and stir the mixture vigorously at room temperature.

    • Scientist's Note: Using an excess of the ketone donor pushes the enamine formation equilibrium forward and ensures the aldehyde is fully consumed. DMSO is an excellent solvent for this reaction as it effectively solubilizes all components and can promote the desired pathway.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 24-48 hours. The disappearance of the 4-nitrobenzaldehyde spot is a key indicator.

  • Workup - Quenching: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution (10 mL).

    • Scientist's Note: Quenching with a mild acid like NH₄Cl hydrolyzes the intermediate iminium species and neutralizes any basic residues without risking side reactions like retro-aldol cleavage.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL). This removes residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a pale yellow oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in-vacuo. Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee%) and diastereomeric ratio (dr) by chiral HPLC analysis.

Application Note II: Asymmetric Michael Addition

The aza-Michael addition is a powerful method for forming C-N bonds, while the classic Michael addition creates C-C bonds.[6] Both are fundamental transformations for synthesizing β-functionalized carbonyl compounds, which are precursors to β-amino acids and other biologically active molecules.[6]

Causality and Mechanistic Insight

In the context of a Michael addition to an α,β-unsaturated aldehyde, (αR)-α-Phenyl-2-piperidinemethanol operates through an iminium ion activation mechanism.[2] The catalyst condenses with the enal to form a chiral iminium ion, which significantly lowers the LUMO of the conjugated system. This enhances the electrophilicity of the β-carbon, making it highly susceptible to attack by a wide range of soft nucleophiles (e.g., thiols, malonates, or other amines). The stereochemical outcome is controlled by the catalyst's chiral scaffold, which blocks one face of the iminium ion, guiding the nucleophile to the opposite face.[2]

For Michael additions to α,β-unsaturated ketones, the mechanism typically proceeds via enamine catalysis , where the catalyst activates the nucleophilic donor (e.g., an aldehyde) to attack the Michael acceptor.[7]

Data Presentation: Typical Michael Addition Outcomes
Michael AcceptorNucleophile (Donor)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
trans-CinnamaldehydeDimethyl malonate10TolueneRoom Temp129295
N-PhenylmaleimideIsobutyraldehyde1 - 5H₂O or CH₂Cl₂Room Temp10 - 13>97>99
Methyl vinyl ketonePiperazine5 - 10MethanolRoom Temp<1>95N/A (Prochiral)
ChalconeThiophenol10CH₂Cl₂-2089894

Note: Data is compiled from typical results reported in organocatalysis literature for proline-type and thiourea catalysts, which are often used for these transformations.[7]

Protocol: Asymmetric Michael Addition of Isobutyraldehyde to N-Phenylmaleimide

This protocol details a highly efficient and enantioselective addition to form a succinimide derivative bearing a chiral quaternary center, a valuable motif in medicinal chemistry.[7]

Principle: The catalyst forms a chiral enamine with isobutyraldehyde. This nucleophilic enamine then attacks the electrophilic N-phenylmaleimide in a highly stereocontrolled fashion.

Materials and Reagents:

  • (αR)-α-Phenyl-2-piperidinemethanol (or a derivative like a thiourea-amine bifunctional catalyst for optimal results)[7]

  • N-Phenylmaleimide

  • Isobutyraldehyde (freshly distilled)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried vial under an inert atmosphere (e.g., Nitrogen or Argon), add the catalyst (e.g., a Takemoto-type thiourea catalyst, 0.05 mmol, 5 mol%). Add N-phenylmaleimide (173 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous CH₂Cl₂ (2.0 mL) and stir until all solids are dissolved. Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add isobutyraldehyde (182 µL, 2.0 mmol, 2.0 equiv.) dropwise.

    • Scientist's Note: Bifunctional catalysts bearing both a thiourea (H-bond donor) and an amine (enamine former) are exceptionally effective for this transformation.[7] The thiourea moiety activates the maleimide acceptor while the amine activates the aldehyde donor, leading to a highly organized, dual-activation transition state.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its completion by TLC (eluent: 4:1 Hexanes:EtOAc). The reaction is often complete within 10-24 hours.

  • Workup: Upon completion, directly load the reaction mixture onto a silica gel column for purification.

    • Scientist's Note: Direct purification is often possible for clean reactions, minimizing product loss during aqueous workup. If necessary, the reaction can be quenched with a few drops of acetic acid and the solvent removed under reduced pressure before chromatography.

  • Purification: Purify the product by flash column chromatography using a hexanes/ethyl acetate gradient to afford the pure Michael adduct.

  • Characterization: Confirm the structure of the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral HPLC or SFC analysis.

Experimental_Workflow Setup 1. Reaction Setup (Catalyst, Reagents, Solvent) Reaction 2. Reaction (Stirring at Temp) Setup->Reaction Monitor 3. Monitoring (TLC/GC/LCMS) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, HPLC, MS) Purify->Analyze Product Pure, Enantioenriched Product Analyze->Product

A generalized experimental workflow for organocatalytic reactions.

References

  • Proline Based Organocatalysis: Supported and Unsupported Approach. (2016). Bentham Science.
  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2016).
  • A review: L- Proline as an organoc
  • Heterogeneous organocatalysis: the proline case. (2025). RSC Advances.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (N.D.). PMC - NIH.
  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. (N.D.). PMC.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI.
  • The Aldol Condens
  • Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. (2014). IS MUNI.
  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). MDPI.

Sources

Troubleshooting & Optimization

Troubleshooting low enantioselectivity in reactions with (αR)-α-Phenyl-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (αR)-α-Phenyl-2-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile organocatalyst. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you overcome challenges related to low enantioselectivity.

Frequently Asked Questions (FAQs)
Q1: What is (αR)-α-Phenyl-2-piperidinemethanol and what are its primary applications?

(αR)-α-Phenyl-2-piperidinemethanol, a derivative of the naturally occurring amino acid L-proline, is a chiral organocatalyst. It is frequently employed in asymmetric synthesis to control the stereochemical outcome of a reaction. Its structure, featuring a rigid piperidine ring and a hydroxyl group, allows it to form well-defined transition states with substrates. Common applications include enantioselective aldol reactions, Michael additions, and other carbon-carbon bond-forming reactions.[1][2][3] The catalyst typically operates through an enamine or iminium ion intermediate, depending on the reaction type, to guide the approach of the reacting partners.

Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common initial culprits?

Low enantioselectivity is a frequent challenge in asymmetric catalysis. Before delving into extensive optimization, several fundamental factors should be assessed:

  • Catalyst Purity and Integrity: The catalyst is the primary source of stereocontrol. Its enantiomeric and chemical purity are paramount. Impurities or partial racemization can severely diminish the observed ee.

  • Reagent and Solvent Quality: Impurities in starting materials or solvents can act as catalyst poisons or participate in non-selective background reactions.[4] Water is a particularly common culprit in reactions that proceed via enamine intermediates, as it can hydrolyze the enamine and lead to racemic products.[5]

  • Reaction Conditions: Suboptimal temperature, concentration, or reaction time can favor pathways that lead to the undesired enantiomer or racemic product.[4]

  • Analytical Method Validation: An unoptimized chiral chromatography method (e.g., HPLC or GC) can give inaccurate and misleading ee values.[4] It is crucial to ensure your analytical method provides baseline separation of the enantiomers.

Troubleshooting Guide: Low Enantioselectivity

This section provides a systematic approach to diagnosing and resolving issues of low enantioselectivity.

Issue 1: My enantiomeric excess (ee) is significantly lower than reported values. Where do I start my investigation?

When facing unexpectedly low ee, begin by scrutinizing the most fundamental aspects of your experimental setup. The logical workflow below outlines the initial steps.

G cluster_0 Initial Troubleshooting Workflow Start Low ee Observed Check_Catalyst Verify Catalyst Purity & Handling - Check Certificate of Analysis (CoA) - Stored under inert gas? - Visibly discolored? Start->Check_Catalyst Check_Reagents Assess Reagent & Solvent Quality - Use high-purity starting materials - Use anhydrous solvents - Degas solvents if necessary Check_Catalyst->Check_Reagents Check_Setup Review Experimental Setup - Oven-dried glassware? - Inert atmosphere (Ar/N2)? - Proper temperature control? Check_Reagents->Check_Setup Check_Analytics Validate Analytical Method - Baseline separation of enantiomers? - Correct column & mobile phase? Check_Setup->Check_Analytics Decision All Checks Passed? Check_Analytics->Decision Optimize Proceed to Reaction Parameter Optimization Decision->Optimize  Yes Fix_Issue Address Identified Issue (e.g., Purify Catalyst/Reagents) Decision->Fix_Issue No  

Caption: A troubleshooting workflow for addressing low enantioselectivity.

Potential Cause & Recommended Action

  • Catalyst Degradation or Impurity: The catalyst can degrade if not handled and stored correctly, particularly if it's sensitive to air and moisture.[5] Oxidation of the piperidine nitrogen or absorption of atmospheric water can inhibit its catalytic activity.

    • Action: If the catalyst is old or appears discolored (e.g., yellowed), consider purifying it.[6] A standard method is recrystallization. Always store the catalyst in a desiccator or glovebox under an inert atmosphere.

  • Presence of Water or Protic Impurities: Solvents and reagents must be strictly anhydrous. Water can compete with the substrate in coordinating to the catalyst or hydrolyze key intermediates, leading to a non-catalyzed, racemic background reaction.

    • Action: Use freshly distilled or commercially available anhydrous solvents. Ensure starting materials are dry and pure. Adding activated molecular sieves to the reaction can help scavenge trace amounts of water.

  • Atmospheric Contamination: Oxygen can potentially lead to oxidative side reactions, degrading the catalyst or substrates.

    • Action: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[4]

Issue 2: My reagents are pure and my setup is meticulous, but the ee remains suboptimal. What reaction parameters can I adjust?

Once the fundamentals are secured, the next step is to optimize the reaction conditions. Enantioselectivity is often highly sensitive to the energetic differences between the diastereomeric transition states, which can be influenced by several parameters.

1. Reaction Temperature

  • Causality: Lowering the reaction temperature often increases enantioselectivity.[4] According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the R and S enantiomers is inversely proportional to temperature. A lower temperature amplifies this energy difference, thus favoring the formation of the product from the lower-energy transition state.

  • Recommended Action: Perform a temperature screening study. If your reaction is running at room temperature, try cooling it to 0 °C, -20 °C, or even lower. Monitor the reaction time, as it will likely increase at lower temperatures.[5]

2. Solvent Choice

  • Causality: The solvent plays a critical role in stabilizing the catalyst-substrate complex and the transition state.[7] Solvent polarity, viscosity, and coordinating ability can alter the conformation of the catalytic complex, directly impacting the facial selectivity of the attack on the prochiral substrate.[8] A solvent screen is one of the most powerful tools for optimization.

  • Recommended Action: Screen a range of solvents with varying properties. If a nonpolar solvent like toluene was used, try more polar aprotic solvents like CH₂Cl₂, THF, or even protic solvents like ethanol, although the latter must be used with caution due to potential side reactions.[7][8]

SolventDielectric Constant (ε)Typical Effect on Enantioselectivity (Hypothetical Example)Rationale
Toluene2.4Moderate to HighNon-coordinating; often promotes a well-ordered transition state.
Dichloromethane (DCM)9.1VariableCan stabilize more polar transition states.
Tetrahydrofuran (THF)7.6VariableCoordinating solvent; may compete with substrate for catalyst binding.
Ethanol (EtOH)24.6Often LowerProtic nature can interfere with enamine/iminium intermediates.[8]
Acetonitrile (MeCN)37.5VariablePolar aprotic; can influence transition state polarity.

3. Catalyst Loading and Substrate Concentration

  • Causality: Insufficient catalyst loading can allow the non-catalyzed background reaction to become significant, which lowers the overall ee.[4] Conversely, high concentrations can sometimes lead to catalyst aggregation or side reactions.

  • Recommended Action: If you are using a low catalyst loading (e.g., <5 mol%), try incrementally increasing it to 10 or 20 mol%. Also, consider running the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to find the optimal balance.

Issue 3: I've optimized the reaction conditions, but the results are still poor for a specific substrate. Could the substrate be the problem?

Yes, the structure of the substrate itself is a critical determinant of success.

  • Causality: The mechanism of stereoselection with (αR)-α-Phenyl-2-piperidinemethanol relies on a well-defined three-dimensional arrangement in the transition state. The catalyst's phenyl group and piperidine ring create a chiral pocket. The substrate must fit into this pocket in a way that one face is sterically shielded from attack. If the substrate is too small, it may not interact sufficiently with the chiral environment. If it is too bulky, it may not be able to adopt the required conformation for high selectivity.

G cluster_0 Proposed Transition State Model Catalyst Catalyst (αR)-α-Phenyl-2-piperidinemethanol Enamine Forms Chiral Enamine Intermediate Catalyst->Enamine Substrate Approaching Electrophile Block Steric Shielding by Phenyl Group Path_Favored Favored Attack (less hindered face) Substrate->Path_Favored  Attack from  top face Path_Disfavored Disfavored Attack (sterically hindered) Substrate->Path_Disfavored  Attack from  bottom face Product Major Enantiomer Path_Favored->Product

Caption: Simplified model of enantioselection via steric hindrance.

  • Recommended Action:

    • Analyze Substrate Structure: Compare your substrate to those reported in the literature for this catalyst. Do the steric and electronic properties differ significantly?

    • Modify the Substrate: If possible, consider temporarily installing a bulkier protecting group on your substrate to enhance its interaction with the catalyst's chiral environment.

Experimental Protocols
Protocol 1: Purification of (αR)-α-Phenyl-2-piperidinemethanol via Recrystallization

This protocol is essential if you suspect the chemical or enantiomeric purity of your catalyst has been compromised.[6]

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude or suspect catalyst in a minimal amount of a suitable hot solvent. A common solvent system for this class of compound is ethyl acetate or a mixture of ethyl acetate and hexanes. Add the hot solvent portion-wise with stirring until the solid is fully dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated receiving flask. This step removes particulate matter.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To promote the formation of large, well-defined crystals, cover the flask with a watch glass and leave it undisturbed.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4 °C) for at least one hour to maximize the precipitation of the purified catalyst.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals under high vacuum to remove all residual solvent.

  • Validation: Confirm the purity of the recrystallized catalyst by melting point analysis and, if possible, by measuring its specific rotation to verify enantiomeric integrity.

References
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 27, 2025, from [Link]

  • Van Campen, M. G., & McElvain, S. M. (1953). Diphenyl-2-piperidinemethanol. Journal of Organic Chemistry.
  • García-Rodeja, Y., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
  • Wang, D., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. PMC.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.
  • Kazemi, M., et al. (2017). Piperidine promoted aldol reaction of alkynyl aldehydes and ethyl diazoacetate.
  • Nabid, M. R., et al. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • CAS Common Chemistry. (n.d.). 2-Piperidinemethanol, α-phenyl-, 2-acetate, hydrochloride (1:1), (αR,2R)-. CAS. Retrieved December 27, 2025, from [Link]

  • Christ, M. S., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC - NIH.
  • Christ, M. S., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. AIR Unimi.
  • Muir, J., & O'Brien, P. (2015). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. PMC - NIH.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3‑Piperidines from Arylboronic Acids and Pyridine. Semantic Scholar.
  • Shahgaldian, P., Pieles, U., & Hegner, M. (2003).
  • Johnson, M. A. (2001). Process for preparing 2-piperidineethanol compounds.
  • Livingston, R. C., & Thomson, R. J. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Enders, D., & Grondal, C. (2011).
  • Wang, D., et al. (2024). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. ChemRxiv.
  • Kim, D. Y., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI.
  • Godyń, J., & Wójcik-Pszczoła, K. (2023).
  • Karthikeyan, S., & Vijayakumar, V. (2016). A mechanistic insight into the effect of piperidine as an organocatalyst on the [3 + 2] cycloaddition reaction of benzalacetone with phenyl azide from a computational study. Organic & Biomolecular Chemistry.
  • Reyes-García, J., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI.
  • Li, J-T., et al. (2010).
  • Chen, Y., et al. (2023).
  • Nabid, M. R., et al. (2023). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Magritek. (n.d.).
  • Cole-Parmer. (n.d.). Aldol Condensation Applications for picoSpin™. Cole-Parmer Technical Info.

Sources

Technical Support Center: (αR)-α-Phenyl-2-piperidinemethanol Mediated Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(αR)-α-Phenyl-2-piperidinemethanol functions as a bidentate chiral ligand.[1] It reacts with dialkylzinc reagents (e.g., Et


Zn) to form a chiral zinc-aminoalkoxide complex.[1] This complex acts as a Lewis acid-Lewis base bifunctional catalyst, activating the aldehyde carbonyl while directing the nucleophilic attack of the alkyl group to a specific face (typically Si-face or Re-face depending on the specific congener used).

Primary Application: Enantioselective addition of diethylzinc to aromatic and aliphatic aldehydes to yield chiral secondary alcohols.[1][2][3][4] Critical Quality Attribute (CQA): Enantiomeric Excess (


) > 90% and Conversion > 95%.

Diagnostic Troubleshooting Guide (Q&A)

Category A: Enantioselectivity Issues

Q1: My product yield is high (>90%), but the enantiomeric excess (


) is significantly lower than reported (e.g., 50% vs. 95%). What is happening? 
Diagnosis:  This is the hallmark of a competing Achiral Background Reaction .
Root Cause:  The uncatalyzed addition of Et

Zn to the aldehyde is proceeding faster than or competitive with the ligand-catalyzed pathway. This often occurs if:
  • Ligand Loading is too low: Ensure you are using 2-5 mol%.

  • Temperature is too high: The activation energy for the uncatalyzed process is higher; thus, lower temperatures (0°C to -20°C) favor the catalytic pathway.

  • Aggregation: The active monomeric catalyst species may be aggregating into inactive oligomers.[1] Corrective Action:

  • Increase ligand loading to 5-10 mol%.

  • Lower the reaction temperature to 0°C.

  • Add a non-chiral additive: Introduction of Ti(O

    
    Pr)
    
    
    
    (1.2 equiv) often accelerates the catalyzed reaction and suppresses the zinc-only background pathway.

Q2: I observe a "Nonlinear Effect" (NLE) where the product


 does not match the ligand 

.
Diagnosis: Formation of Heterochiral Aggregates. Explanation: In organozinc chemistry, the catalyst system often exists in equilibrium between monomeric (active) and dimeric (often inactive) states.[1] If the heterochiral dimer (formed from one (

)-ligand and one (

)-ligand) is more stable and less reactive than the homochiral dimer, you may observe a Positive Nonlinear Effect (+NLE), where a ligand of 50%

yields a product of >90%

.[1] Conversely, a Negative Nonlinear Effect (-NLE) implies the heterochiral species is the active catalyst. Action: This is often beneficial (reservoir effect).[1] However, to ensure consistency, always use High-Performance Liquid Chromatography (HPLC) purified ligands (>99%

).[1]
Category B: Yield and Side Product Issues

Q3: The reaction stalls at 60-70% conversion, and I see a significant amount of benzyl alcohol (reduction product) by GC-MS. Diagnosis:


-Hydride Elimination (Reduction Pathway).
Mechanism:  The ethyl group on the zinc center possesses 

-hydrogens. If the nucleophilic addition is slow (due to steric bulk of the aldehyde), the zinc alkyl group can act as a hydride donor, reducing the aldehyde to a primary alcohol (similar to a Meerwein-Ponndorf-Verley reduction). Corrective Action:
  • Concentration: Increase the concentration of the aldehyde.

  • Ligand Structure: Switch to a ligand with a more sterically demanding nitrogen substituent to accelerate the addition over the reduction.

  • Reagent Quality: Ensure Et

    
    Zn is fresh. Aged samples often contain zinc alkoxides that promote Tishchenko-type side reactions.[1]
    

Q4: I am detecting ester byproducts in the crude mixture. Diagnosis: The Tishchenko Reaction. Mechanism: The zinc alkoxide product (formed after the initial addition) can react with a second molecule of aldehyde. A hydride transfer occurs, forming an ester (e.g., benzyl benzoate from benzaldehyde).[1] Corrective Action:

  • Quench the reaction immediately upon completion.[1] Do not let the reaction stir overnight after the aldehyde is consumed.

  • Avoid excessive temperatures.[1]

Deep Dive: Common Side Reactions

Understanding the competing pathways is crucial for optimization. The following diagram illustrates the divergence between the desired asymmetric alkylation and the common parasitic side reactions.

Mechanistic Pathway Visualization

SideReactions cluster_legend Legend Aldehyde Substrate (Aldehyde) Complex Chiral Zn-Complex (Active Catalyst) Aldehyde->Complex Coordination Pathway_Background Background Reaction (Uncatalyzed) Aldehyde->Pathway_Background + Et2Zn (No Ligand) Et2Zn Reagent (Et2Zn) Et2Zn->Complex Ligand Ligand ((αR)-α-Phenyl-2-piperidinemethanol) Ligand->Complex Pathway_Main Desired Pathway (Fast at 0°C) Complex->Pathway_Main Pathway_Reduction Reduction (β-Hydride Transfer) Complex->Pathway_Reduction Slow Addition Prod_Chiral Chiral Alcohol (Target Product) Pathway_Main->Prod_Chiral Alkylation Prod_Racemic Racemic Alcohol (Low ee) Pathway_Background->Prod_Racemic Prod_Primary Primary Alcohol (Reduction impurity) Pathway_Reduction->Prod_Primary key Green: Desired Path Red: Side Reaction

Caption: Figure 1. Competitive reaction pathways in ligand-mediated organozinc addition. The background reaction leads to racemization, while


-hydride transfer leads to reduction byproducts.
Quantitative Comparison of Side Reactions
Side ReactionDetected ByCauseMitigation Strategy
Racemization Chiral HPLC/GCUncatalyzed background reactionLower Temp; Increase Ligand %; Add Ti(O

Pr)

Reduction 1H NMR (CH

signal)

-Hydride elimination from Zn-Et
Increase reaction rate (concentration); Avoid bulky aldehydes
Tishchenko 1H NMR (Ester signal)Reaction of product alkoxide with aldehydeQuench immediately at 100% conversion
Aldol 1H NMR (Olefins)Enolizable aldehydes + Basic conditionsUse non-enolizable aldehydes or lower temperature

Standardized Experimental Protocol

Objective: Enantioselective synthesis of (S)-1-phenyl-1-propanol via (αR)-α-Phenyl-2-piperidinemethanol mediated addition.

Reagents:

  • Benzaldehyde (1.0 mmol, distilled)[1]

  • Diethylzinc (1.0 M in hexane, 2.2 mmol)[1]

  • (αR)-α-Phenyl-2-piperidinemethanol (0.05 mmol, 5 mol%)[1]

  • Solvent: Toluene or Hexane (Anhydrous)[1]

Step-by-Step Workflow:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve (αR)-α-Phenyl-2-piperidinemethanol (9.6 mg, 0.05 mmol) in anhydrous toluene (2 mL). Technical Note: Ensure the ligand is free of water. Recrystallize from hexane/EtOAc if necessary.

  • Zinc Complex Formation: Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise at room temperature. Stir for 20 minutes. Observation: Ethane gas evolution will occur.[1] Ensure proper venting through an inert gas bubbler.

  • Substrate Addition: Cool the mixture to 0°C . Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump or dropwise over 10 minutes.[1] Why? Slow addition maintains a high Catalyst:Substrate ratio locally, suppressing the background reaction.[1]

  • Reaction Monitoring: Stir at 0°C. Monitor by TLC or GC. Endpoint: Disappearance of aldehyde peak.[1] Typical time: 2-6 hours.

  • Quench and Workup: Quench carefully with 1N HCl (2 mL) or saturated NH

    
    Cl. Extract with Et
    
    
    
    O (3x).[1] Dry over MgSO
    
    
    and concentrate.
  • Analysis: Determine conversion by NMR. Determine

    
     via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).[1]
    

References

  • Noyori, R.; Suga, S.; Kawai, K.; Okada, S.; Kitamura, M. (1986).[1] Enantioselective alkylation of carbonyl compounds. Formation of optically active secondary alcohols.[3] Pure and Applied Chemistry, 60(11), 1597-1606.

  • Soai, K.; Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][5][6] Chemical Reviews, 92(5), 833-856.[1] [1]

  • Pu, L.; Yu, H. B. (2001).[1] Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.[1]

  • Kitamura, M.; Suga, S.; Kawai, K.; Noyori, R. (1986).[1] Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[1][2][3][6] Journal of the American Chemical Society, 108(19), 6071-6072.[1]

  • Oguni, N.; Omi, T. (1984).[1] Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral β-amino alcohols.[5][6] Tetrahedron Letters, 25(26), 2823-2824.

Sources

Purification techniques for (αR)-α-Phenyl-2-piperidinemethanol reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Overview

(αR)-α-Phenyl-2-piperidinemethanol (often referred to as Ritalinol or the threo/erythro alcohol intermediate) is a critical chiral scaffold in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) like Methylphenidate.[1]

Achieving high purity for this compound is chemically complex due to the presence of two chiral centers (the


-carbon and the piperidine C2), resulting in four possible stereoisomers:
  • Threo pair: (αR, 2R) and (αS, 2S)

  • Erythro pair: (αR, 2S) and (αS, 2R)

For most pharmaceutical applications, the (αR, 2R)-threo isomer is the target. The primary purification challenges are separating the threo diastereomer from the erythro impurities and resolving the specific (αR) enantiomer from the racemate.

Troubleshooting Guide (Q&A)

Q1: My reaction product is a viscous, dark oil that refuses to crystallize. How do I obtain a solid? Diagnosis: The free base of α-phenyl-2-piperidinemethanol is often an oil or a low-melting solid, especially when impure.[1] The presence of erythro isomers or residual solvents prevents crystal lattice formation. Solution:

  • Salt Formation: Convert the free base to the Hydrochloride (HCl) salt.[1] The HCl salt of the threo isomer has a significantly higher melting point (~228–231°C) compared to the free base and crystallizes readily.

  • Protocol: Dissolve the oil in minimal absolute ethanol, cool to 0°C, and introduce dry HCl gas or add a solution of HCl in diethyl ether. Dilute with ethyl acetate to force precipitation.[1]

Q2: HPLC analysis shows ~15% "Erythro" impurity. How do I remove it? Diagnosis: Erythro isomers are thermodynamically distinct but often co-precipitate during rapid workups.[1] Solution:

  • Selective Recrystallization: The erythro salts are generally more soluble in ethanol/ethyl acetate mixtures than the threo salts.

  • Solvent System: Use a mixture of Ethanol:Ethyl Acetate (1:4) .[1] Heat to reflux until dissolved, then cool slowly to room temperature, and finally to 4°C. The threo-HCl salt will crystallize out, leaving the erythro enriched in the mother liquor.

Q3: I have high diastereomeric purity (>99% threo) but low enantiomeric excess (ee). How do I enrich the (αR, 2R) isomer? Diagnosis: You have a racemic mixture of (αR, 2R) and (αS, 2S). Solution:

  • Classical Resolution: Use (S)-(+)-Camphorsulfonic acid (CSA) or D-Tartaric acid .[1]

  • Mechanism: The (S)-CSA forms a diastereomeric salt with the (αR, 2R) amine that is less soluble in ethanol/acetone than the salt formed with the (αS, 2S) enantiomer.

  • Alternative: If scale permits, preparative Chiral HPLC (see Section 4) is faster.[1]

Q4: The product has a persistent "fishy" or pyridine-like odor. Diagnosis: Incomplete hydrogenation of the pyridine precursor (α-phenyl-2-pyridinemethanol) or ring opening.[1] Solution:

  • Acid Scavenge: Dissolve the crude material in dilute HCl (pH 2).[1] Extract with Dichloromethane (DCM).[1] The pyridine impurities (less basic) or non-basic neutrals will extract into the DCM, while the piperidine product remains in the aqueous phase.

  • Basify & Recover: Adjust the aqueous phase to pH >12 with NaOH and extract the pure piperidine into Ethyl Acetate.

Detailed Experimental Protocols
Protocol A: Purification via Hydrochloride Salt Recrystallization

Target: Removal of Erythro isomers and chemical impurities.

StepActionCritical Parameter
1. Dissolution Dissolve crude oil (10 g) in Absolute Ethanol (30 mL) .Ensure completely anhydrous conditions.[1][2]
2. Acidification Add 2.0 M HCl in Diethyl Ether dropwise with stirring at 0°C.Monitor pH; stop when pH reaches ~3.
3. Precipitation Add Ethyl Acetate (120 mL) slowly.A white precipitate should form.[1]
4. Heating Heat the suspension to reflux (approx. 75°C).Add minimal EtOH if solid doesn't dissolve.[1]
5. Crystallization Cool slowly to 25°C over 2 hours, then to 4°C for 4 hours.Do not disturb the flask (prevents oiling out).[1][3]
6. Isolation Filter under vacuum.[1][4] Wash cake with cold EtOAc.Dry at 50°C under vacuum.[1]
Protocol B: Analytical Chiral HPLC Method

Target: Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Phenyl chromophore).[1]

  • Elution Order (Typical for AD-H):

    • (αS, 2S)-Threo

    • (αR, 2R)-Threo (Target)

    • Erythro isomers (often elute as a broad peak or distinct pair depending on conditions).[1]

Visualizations & Logic Maps
Figure 1: Stereochemical Resolution & Purification Workflow

This diagram illustrates the logic flow for separating the four isomers to isolate the target (αR, 2R) species.[5]

PurificationLogic Crude Crude Reaction Mixture (4 Isomers + Impurities) SaltForm HCl Salt Formation (Ethanol/Et2O) Crude->SaltForm Stabilize Recryst Recrystallization (EtOH/EtOAc) SaltForm->Recryst Purify ThreoSalts Solid: Threo-HCl Salts (Racemic Pair) Recryst->ThreoSalts Precipitate Liquor Mother Liquor: Erythro Isomers + Impurities Recryst->Liquor Filtrate FreeBase Free Base Liberation (NaOH / Extraction) ThreoSalts->FreeBase Neutralize Resolution Chiral Resolution (w/ (S)-Camphorsulfonic Acid) FreeBase->Resolution Add Chiral Acid TargetSalt Precipitate: (αR, 2R)-CSA Salt Resolution->TargetSalt Crystallizes SolubleSalt Solution: (αS, 2S)-CSA Salt Resolution->SolubleSalt Remains in Solution FinalProduct Final Product: (αR)-α-Phenyl-2-piperidinemethanol TargetSalt->FinalProduct Base Wash

Caption: Workflow for isolating the (αR, 2R) isomer from a crude racemic mixture using salt fractionation and chiral resolution.

References
  • Separation of Threo and Erythro Isomers

    • Source: U.S. Patent 5,965,734.[1] "Processes and intermediates for preparing 2-substituted piperidine stereoisomers."

    • URL
  • Chiral Resolution of Piperidine Alcohols

    • Source: National Institutes of Health (PMC).[1] "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis."

    • URL:[Link]

  • Analytical Standards & Impurity Profiling

    • Source: TRC Standards.[1][6] "(aR,2R)-a-Phenyl-2-piperidinemethanol Data Sheet."

  • Crystallization Techniques for Piperidines

    • Source: BenchChem Application Notes.[1][6] "Purification of Piperidine Reaction Products."

Sources

Technical Support Center: Overcoming Steric Hindrance in (αR)-α-Phenyl-2-piperidinemethanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (αR)-α-Phenyl-2-piperidinemethanol and its derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance in reactions involving this versatile chiral building block. The bulky phenyl and piperidine groups can often impede reactions, leading to low yields, poor stereoselectivity, or undesired side products. This resource offers practical solutions and explains the underlying principles to help you optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during reactions with (αR)-α-Phenyl-2-piperidinemethanol and provides actionable steps to overcome them.

Issue 1: Low or No Product Yield in Acylation or Alkylation Reactions

Question: I am attempting to acylate/alkylate the secondary amine of (αR)-α-Phenyl-2-piperidinemethanol, but I am observing very low to no conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity of the piperidine nitrogen is a common issue stemming from the steric bulk of the adjacent α-phenylmethanol group. This hindrance can make it difficult for electrophiles to approach the nitrogen atom. Here’s a systematic approach to troubleshoot this problem:

1. Reagent and Catalyst Selection:

  • Less Bulky Reagents: Opt for smaller, more reactive acylating or alkylating agents. For example, instead of a bulky acid chloride, consider using the corresponding acid anhydride or a mixed anhydride. For alkylation, primary alkyl halides or triflates are generally more effective than secondary or tertiary ones.

  • Activation: In cases of low reactivity, the use of activating agents can be beneficial. For acylations, catalysts like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.

  • Metal Catalysis: For certain transformations, such as N-arylation, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be highly effective. The choice of ligand is crucial here; bulkier, electron-rich phosphine ligands often promote the reaction by facilitating reductive elimination.[1]

2. Optimizing Reaction Conditions:

  • Solvent: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or DMSO can help to solvate the transition state and may accelerate the reaction. In some cases, less polar solvents like toluene or THF might be preferable to minimize aggregation.

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition at higher temperatures. A careful temperature screen is recommended.

  • Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often preferred to scavenge the acid byproduct without competing with the piperidine nitrogen.

Experimental Protocol: Optimized Acylation of (αR)-α-Phenyl-2-piperidinemethanol

ParameterRecommended ConditionRationale
Acylating Agent Acid Anhydride (e.g., Acetic Anhydride)Less sterically demanding than acid chlorides.
Catalyst DMAP (0.1 eq)Acyl transfer catalyst to increase reaction rate.
Base Triethylamine or DIPEA (1.5 - 2.0 eq)Scavenges the acid byproduct.
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Aprotic solvents that are generally good for these reactions.
Temperature 0 °C to room temperatureStart at a lower temperature to control exothermicity.
Issue 2: Poor Diastereoselectivity in Reactions at the α-Carbon

Question: I am performing a reaction that introduces a new stereocenter at the α-carbon (the carbon bearing the phenyl and hydroxyl groups), but I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

The existing stereocenter at the 2-position of the piperidine ring should direct the stereochemical outcome of reactions at the α-carbon. However, steric and electronic factors can lead to poor diastereoselectivity. Here are key strategies to enhance facial selectivity:

1. Exploiting Chelation Control:

  • Lewis Acids: The use of a Lewis acid can pre-organize the substrate into a rigid, chelated intermediate. For example, a Lewis acid like TiCl₄, SnCl₄, or MgBr₂ can coordinate to both the piperidine nitrogen and the hydroxyl group, creating a cyclic conformation. This conformation can effectively block one face of the molecule, directing the incoming nucleophile to the opposite face.

2. Substrate Modification:

  • Protecting Groups: The size of the protecting group on the piperidine nitrogen can have a profound impact on stereoselectivity. A bulky protecting group (e.g., Boc, Cbz) can create a more biased steric environment, favoring one diastereomer over the other. Conversely, in some cases, a smaller protecting group might be necessary to allow for a specific chelation geometry.

3. Reagent-Controlled Stereoselectivity:

  • Chiral Reagents: In cases where substrate control is insufficient, employing a chiral reagent can override the inherent diastereoselectivity of the substrate.[2] For instance, in reductions of a ketone at the α-position, using a chiral reducing agent like a BINAL-H derivative can lead to high levels of one diastereomer.[3]

Workflow for Optimizing Diastereoselectivity

Caption: A decision-making workflow for improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Can computational modeling help predict and overcome steric hindrance issues with (αR)-α-Phenyl-2-piperidinemethanol?

A1: Yes, computational modeling can be a powerful predictive tool. Molecular mechanics and density functional theory (DFT) calculations can be used to:

  • Visualize Conformations: Determine the lowest energy conformations of the reactant and transition states. This can provide insight into the steric environment around the reactive centers.

  • Predict Reaction Barriers: Calculate the activation energies for different reaction pathways, helping to identify the most likely products and potential side reactions.

  • Design More Effective Reagents: Model the interaction of different reagents with the substrate to predict which ones will have more favorable steric and electronic profiles for the desired transformation.

Q2: Are there alternative chiral auxiliaries or ligands that can be used if steric hindrance with (αR)-α-Phenyl-2-piperidinemethanol cannot be overcome?

A2: Absolutely. While (αR)-α-Phenyl-2-piperidinemethanol is a valuable chiral building block, the field of asymmetric synthesis offers a wide array of alternatives. The choice of an alternative will depend on the specific reaction. Some common classes of chiral auxiliaries and ligands include:

  • Evans' Auxiliaries (Oxazolidinones): These are widely used for stereoselective alkylations, aldol reactions, and other transformations of enolates.[2]

  • Chiral Diamines and Amino Alcohols: Derivatives of proline, cinchona alkaloids, and other readily available chiral scaffolds are used as ligands in a vast number of asymmetric catalytic reactions.

  • BINOL and TADDOL-based Ligands: These C₂-symmetric diols are precursors to a wide range of highly effective chiral ligands for catalysis.

Q3: How does the conformation of the piperidine ring influence reactivity and selectivity?

A3: The piperidine ring typically adopts a chair conformation. The substituents on the ring can exist in either axial or equatorial positions. The conformational preference of the α-phenylmethanol group (axial vs. equatorial) can significantly influence the steric accessibility of the nitrogen lone pair and the faces of any reactive centers on the substituent. For example, if the α-phenylmethanol group preferentially occupies an equatorial position, it will exert a different steric influence than if it were in an axial position. This conformational bias can be exploited to control stereoselectivity.

Conformational Influence on Reactivity

G cluster_0 Piperidine Conformation cluster_1 Substituent Position cluster_2 Steric Outcome Chair_Conformation Chair Conformation Axial Axial α-Phenylmethanol Chair_Conformation->Axial Equatorial Equatorial α-Phenylmethanol Chair_Conformation->Equatorial Hindered_N Hindered Nitrogen Lone Pair Axial->Hindered_N Increased steric bulk around N Biased_Facial_Selectivity Biased α-Carbon Facial Selectivity Axial->Biased_Facial_Selectivity Directs incoming reagent Accessible_N Accessible Nitrogen Lone Pair Equatorial->Accessible_N Reduced steric bulk around N Equatorial->Biased_Facial_Selectivity Directs incoming reagent

Caption: The relationship between piperidine conformation and steric outcomes.

References

  • Vertex AI Search. (n.d.). Asymmetric Synthesis.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • MDPI. (2023, May 24). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)piperidine in Catalysis.
  • IIP Series. (n.d.). ASYMMETRIC SYNTHESIS.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Elsevier. (2007, November 1). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists.
  • (n.d.). Asymmetric Synthesis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Efficacy of (αR)-α-Phenyl-2-piperidinemethanol Derivatives as Asymmetric Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the quest for efficient, selective, and robust chiral catalysts is perpetual. Among the privileged scaffolds in asymmetric catalysis, 1,2-amino alcohols stand out for their versatility and effectiveness.[1] This guide provides an in-depth comparative analysis of (αR)-α-Phenyl-2-piperidinemethanol derivatives, a prominent class of 1,2-amino alcohol catalysts. We will dissect their structural nuances, explore the causality behind their catalytic efficacy, and provide actionable experimental protocols grounded in established scientific principles.

The Core Principle: Bifunctional Catalysis of the Piperidinemethanol Scaffold

The catalytic prowess of (αR)-α-Phenyl-2-piperidinemethanol and its derivatives stems from their ability to act as bifunctional catalysts. This dual-mode activation is the cornerstone of their success in orchestrating stereoselective transformations.

  • Lewis Base Activation: The nitrogen atom within the piperidine ring possesses a lone pair of electrons, functioning as a Lewis base. It can activate substrates or reagents by coordination.

  • Brønsted Acid/Coordinating Group: The hydroxyl group can act as a Brønsted acid, donating a proton to activate an electrophile. Alternatively, in metal-mediated reactions, the oxygen can coordinate to the metal center, becoming an integral part of the chiral ligand environment that dictates the stereochemical outcome.

This synergistic action allows these molecules to form a highly organized, chiral transition state, effectively lowering the activation energy for one enantiomeric pathway over the other. Their application is particularly notable in reactions like the asymmetric addition of organozinc reagents to aldehydes and the transfer hydrogenation of ketones.[2]

cluster_0 Bifunctional Activation cluster_1 Transition State Assembly Catalyst Catalyst LewisBase Piperidine Nitrogen (Lewis Base) Catalyst->LewisBase Activates Reagent BronstedAcid Hydroxyl Group (Brønsted Acid / Ligand) Catalyst->BronstedAcid Activates Electrophile Reagent Reagent LewisBase->Reagent Electrophile Electrophile BronstedAcid->Electrophile TS Chiral Transition State Complex Reagent->TS Electrophile->TS Product Product TS->Product High e.e.

Caption: Logical flow of bifunctional catalysis by piperidinemethanol derivatives.

Comparative Efficacy: A Structure-Activity Relationship Analysis

The efficacy of these catalysts is not monolithic; it is exquisitely sensitive to structural modifications. By examining key derivatives, we can establish a clear structure-activity relationship. The enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde to form 1-phenyl-1-propanol is a canonical benchmark reaction for this comparison.[1]

Catalyst DerivativeKey Structural FeatureTypical Yield (%)Enantiomeric Excess (ee, %)Mechanistic Insight
1. (αR)-α-Phenyl-2-piperidinemethanol Parent Scaffold85-9588-95The foundational structure. The phenyl group provides steric bulk to direct the approach of the aldehyde.
2. (αR)-α-(2,4,6-Trimethylphenyl)-2-piperidinemethanol Increased Steric Hindrance (Mesityl Group)90-98>98The ortho-methyl groups on the phenyl ring create a more defined chiral pocket, significantly restricting the possible transition state geometries and enhancing enantioselectivity.
3. (αR, βS)-β-Methyl-α-phenyl-2-piperidineethanol Cβ-Substitution80-9090-97A substituent on the carbon bearing the hydroxyl group further rigidifies the catalyst-reagent complex, often improving selectivity.
4. (αR)-α-Phenyl-1-methyl-2-piperidinemethanol N-Methylation75-8570-85N-methylation increases the Lewis basicity but removes the N-H proton, which can be crucial for hydrogen bonding in the transition state. This often leads to a decrease in enantioselectivity.

Analysis:

The data clearly indicates that increasing steric bulk around the catalytic core, as seen with the mesityl group (Derivative 2), is a highly effective strategy for boosting enantioselectivity, often achieving ee values greater than 98%.[2][3] This is a direct consequence of creating a more sterically demanding and well-defined chiral environment, which more effectively discriminates between the two prochiral faces of the aldehyde. Conversely, modifying the electronic properties and hydrogen-bonding capability through N-alkylation (Derivative 4) can be detrimental to selectivity, highlighting the importance of the bifunctional N-H and O-H arrangement in the parent scaffold.

Mechanism in Focus: The Catalytic Cycle

To truly appreciate the catalyst's role, we must visualize the catalytic cycle. For the addition of diethylzinc to an aldehyde, the process is believed to proceed through a dimeric zinc complex bridged by the chiral amino alcohol.

Catalytic_Cycle cat (R)-Catalyst (R-AmOH) complex1 Chiral Zinc Complex [R-AmO-Zn-Et]₂ cat->complex1 + Et₂Zn et2zn Et₂Zn et2zn->complex1 ts Six-Membered Transition State complex1->ts + R'CHO aldehyde Aldehyde (R'CHO) aldehyde->ts product_complex Product-Zinc Complex ts->product_complex Et transfer product_complex->cat Catalyst Regeneration product Chiral Alcohol Product product_complex->product Hydrolysis

Caption: Proposed catalytic cycle for the Et₂Zn addition to an aldehyde.

The reaction is initiated by the formation of a chiral zinc-alkoxide complex from the catalyst and diethylzinc. This complex then coordinates with the aldehyde. The stereochemistry is set in the six-membered ring transition state, where the ethyl group is transferred to one specific face of the aldehyde carbonyl, dictated by the steric environment created by the catalyst's phenyl and piperidine groups.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol provides a self-validating system for evaluating catalyst performance. Trustworthiness is ensured by adherence to inert atmosphere techniques and precise analytical methods.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis p1 Flame-dry glassware under vacuum p2 Backfill with inert gas (Ar/N₂) p1->p2 p3 Use anhydrous solvents (e.g., Toluene) p2->p3 r1 Dissolve catalyst (2 mol%) in Toluene p3->r1 r2 Cool to 0°C in an ice bath r1->r2 r3 Add Benzaldehyde (1.0 eq) r2->r3 r4 Add Et₂Zn (1.1 eq, 1.0 M in hexanes) dropwise over 15 min r3->r4 r5 Stir at 0°C for 2-4 hours r4->r5 w1 Quench with sat. aq. NH₄Cl r5->w1 w2 Extract with Ethyl Acetate (3x) w1->w2 w3 Dry organic layer (Na₂SO₄), filter w2->w3 w4 Concentrate under reduced pressure w3->w4 w5 Purify via flash chromatography w4->w5 a1 Determine isolated yield w5->a1 a2 Determine enantiomeric excess (ee) by Chiral HPLC or GC a1->a2

Caption: Standard experimental workflow for catalyst efficacy testing.

Step-by-Step Methodology:

  • Apparatus Setup: All glassware should be rigorously flame-dried under vacuum and subsequently maintained under a positive pressure of argon or nitrogen. All solvents and reagents must be anhydrous.

  • Catalyst Loading: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (αR)-α-Phenyl-2-piperidinemethanol derivative (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Initiation: Cool the solution to 0°C using an ice-water bath. Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add a solution of diethylzinc (1.1 mmol, 1.1 eq, typically 1.0 M in hexanes) dropwise via syringe over a period of 15 minutes. A white precipitate may form.

  • Monitoring: Allow the reaction to stir at 0°C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.

  • Analysis: Determine the isolated yield. The enantiomeric excess (ee) is determined by analysis on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion and Future Outlook

The (αR)-α-Phenyl-2-piperidinemethanol framework represents a powerful and highly tunable platform for asymmetric catalysis. This guide has demonstrated that a rational approach to modifying the catalyst's structure—particularly by modulating steric hindrance near the active site—can lead to exceptional levels of enantioselectivity. The parent scaffold provides a robust starting point, while derivatives bearing sterically demanding groups like a mesityl ring offer near-perfect stereocontrol in benchmark reactions.

The continued exploration of novel derivatives, perhaps incorporating electronic tuning or integration into polymeric or solid-supported systems for enhanced recyclability, promises to further expand the utility of this remarkable class of catalysts. The principles and protocols outlined herein provide a solid foundation for any researcher aiming to leverage these catalysts for the efficient and selective synthesis of chiral molecules.

References

  • Pucci, F., et al. (2021). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules. Available at: [Link]

  • Andersson, P.G. (2002). Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. Uppsala University. Available at: [Link]

  • Bao, X., et al. (2023). Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation. ACS Catalysis. Available at: [Link]

  • Reddy, V.P., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

Validation of absolute configuration in products from (αR)-α-Phenyl-2-piperidinemethanol synthesis

Technical Guide: Validation of Absolute Configuration for ( R)- -Phenyl-2-piperidinemethanol

Executive Summary

In the synthesis of (




This guide objectively compares the three primary validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher's Method) , and Vibrational Circular Dichroism (VCD) . While SC-XRD remains the regulatory "gold standard," this guide demonstrates why Mosher's analysis is frequently the superior process tool for rapid, in-process validation, provided specific protocols regarding the secondary amine functionality are followed.

The Stereochemical Challenge

The molecule contains two potential sources of stereoisomerism:

  • The

    
    -carbon (Exocyclic):  The primary target of this guide (
    
    
    R).
  • The Piperidine C2: Often a chiral center itself.

If the starting material is a racemic piperidine, you generate two pairs of enantiomers (four diastereomers). If the piperidine ring is achiral (e.g., starting from pyridine and reducing), the introduction of the chiral center at the

Target Structure:

  • Configuration: (

    
    R)
    
  • Critical Functionality: Secondary alcohol (chiral center), Secondary amine (nucleophilic, potential interference).

Comparative Analysis of Validation Methods

The following table summarizes the operational parameters for each method based on laboratory throughput data.

FeatureMethod A: SC-XRD Method B: Mosher's (NMR) Method C: VCD
Confidence Level Absolute (100%)High (95-98%)High (>95%)
Sample State Solid (Single Crystal required)Liquid/SolventLiquid/Solvent
Turnaround Time 3–14 Days (crystallization dependent)4–6 Hours24–48 Hours (calc. time)
Sample Destructive? No (but difficult to recover)Yes (Derivatized)No
Cost Efficiency Low (High labor/instrument cost)High (Standard reagents)Medium (Specialized instrument)
Primary Risk Failure to crystallize (Oils are common)Incomplete reaction / Amine interferenceComputational mismatch

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

While definitive, the free base of

Protocol: Heavy Atom Derivatization

To induce crystallization and provide anomalous scattering (for absolute assignment without a known chiral reference), a hydrobromide salt is recommended.

  • Dissolution: Dissolve 50 mg of the oily product in minimal absolute ethanol (approx. 0.5 mL).

  • Acidification: Add 1.1 equivalents of 48% aqueous HBr dropwise.

  • Vapor Diffusion: Place the vial inside a larger jar containing diethyl ether. Cap the large jar (not the small vial). Allow to stand undisturbed for 3-5 days at 4°C.

  • Analysis: Select a crystal with dimensions >0.1 mm. A Flack parameter close to 0.0 confirms the absolute configuration; a value near 1.0 indicates the inverted structure.

Scientist's Note: If HBr fails, the p-bromobenzoate ester is a robust alternative that introduces a heavy atom and rigidifies the structure.

Method B: Mosher's Method (The Recommended Process Tool)

For this specific molecule, standard Mosher protocols fail because the secondary amine (piperidine NH) competes with the hydroxyl group for the Mosher acid chloride (MTPA-Cl), creating a complex mixture of amides and esters.

The Solution: In-situ N-protection or Bis-derivatization. We recommend Bis-derivatization (forming the amide-ester) as it ensures complete reaction and distinct signals.

Validated Protocol for Piperidine Alcohols

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl[1]

  • Dry Pyridine-d5 (Solvent & Base)

Step-by-Step Workflow:

  • Sample Prep: Prepare two NMR tubes. In each, dissolve 5 mg of the dried (

    
    R)-target in 0.5 mL Pyridine-d5.
    
  • Reaction:

    • Tube 1: Add 2.5 equivalents of (R)-(-)-MTPA-Cl .

    • Tube 2: Add 2.5 equivalents of (S)-(+)-MTPA-Cl .

    • Note: Excess reagent is critical to acylate both the NH and OH.

  • Incubation: Shake and allow to stand at room temperature for 1 hour. Monitor by TLC to ensure disappearance of starting material.

  • Analysis: Acquire

    
    H-NMR (500 MHz recommended). Focus on the protons adjacent to the chiral center (the methine proton on the 
    
    
    -carbon and the piperidine ring protons).
Data Interpretation (The Logic)

Calculate


  • Configuration Assignment:

    • Construct a Newman projection of the ester.

    • The MTPA phenyl group shields protons on its side of the plane (upfield shift, smaller

      
      ).
      
    • Rule: Protons with

      
       reside on the right side of the MTPA plane; protons with 
      
      
      reside on the left.

MosherLogiccluster_0Mosher Analysis Workflowcluster_1InterpretationStartUnknown Alcohol(alpha-R?)ReactRReact with(R)-MTPA-ClStart->ReactRReactSReact with(S)-MTPA-ClStart->ReactSNMR1H-NMR AnalysisReactR->NMRReactS->NMRCalcCalculate Delta(delta)(S - R)NMR->CalcModelMap toMosher ModelCalc->ModelPosDelta > 0(Right Side)Model->PosShielded in RNegDelta < 0(Left Side)Model->NegShielded in S

Figure 1: Logical workflow for determining Absolute Configuration via Mosher's Method.

Method C: Vibrational Circular Dichroism (VCD)[2]

VCD is increasingly preferred in pharma because it requires no derivatization or crystallization. It measures the differential absorption of left and right circularly polarized infrared light.[2]

Protocol:

  • Measurement: Dissolve 10 mg of sample in CDCl

    
    . Record VCD spectrum (1000–1800 cm
    
    
    ).
  • Calculation: Perform DFT calculations (B3LYP/6-31G*) for both (R) and (S) enantiomers.

  • Comparison: Overlay experimental and calculated spectra. The correct enantiomer will show a 1:1 correspondence in sign and intensity of bands.

Decision Matrix for Researchers

Use the following logic to select the appropriate validation method for your stage of development.

DecisionTreeStartStart: Validation NeededIsSolidIs the sample acrystalline solid?Start->IsSolidXRDMethod A: SC-XRD(Definitive)IsSolid->XRDYesIsLiquidSample is Oil/LiquidIsSolid->IsLiquidNoCanDerivCan you wait3-7 days?CanDeriv->XRDYes (Crystals form)HasVCDAccess to VCD?CanDeriv->HasVCDNo (Remains oil)DerivAttempt Salt Formation(HBr/HCl)Deriv->CanDerivIsLiquid->DerivVCD_MethodMethod C: VCD(Non-destructive)HasVCD->VCD_MethodYesMosherMethod B: Mosher's NMR(Rapid, Lab-based)HasVCD->MosherNo

Figure 2: Decision tree for selecting the optimal absolute configuration validation method.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5] Nature Protocols, 2, 2451–2458.[3] Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][6] Chirality, 20(5), 643-663. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

A Researcher's Guide to Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of complex, biologically active molecules and pharmaceuticals.[1] Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliaries remains a robust and reliable strategy for inducing stereoselectivity. This guide offers an in-depth comparative analysis of some of the most widely employed chiral auxiliaries, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

The Fundamental Role of Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[1] This transient introduction of a stereogenic center allows the auxiliary to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the key reaction, the auxiliary is cleaved and can, ideally, be recovered for reuse.[1] This multi-step process, involving attachment, diastereoselective reaction, and cleavage, provides a powerful and predictable method for accessing enantiomerically enriched compounds.

G cluster_0 General Workflow of Chiral Auxiliary-Mediated Synthesis Prochiral_Substrate Prochiral Substrate Chiral_Adduct Chiral Adduct (Substrate-Xc*) Prochiral_Substrate->Chiral_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary (Xc*) Chiral_Auxiliary->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction Chiral_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product-Xc* Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary (Xc*) Cleavage->Recovered_Auxiliary

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

A Comparative Analysis of Key Chiral Auxiliaries

The choice of a chiral auxiliary is a critical decision in the design of a stereoselective synthesis and is dependent on the specific reaction, substrate, and desired outcome. In this section, we will compare the performance of three of the most prominent classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Sultams.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol Reactions

Pioneered by David A. Evans, chiral oxazolidinones are arguably among the most successful and widely utilized chiral auxiliaries, particularly in asymmetric aldol reactions.[1][2] These auxiliaries are typically derived from readily available and relatively inexpensive amino acids. The stereochemical outcome is dictated by the steric hindrance provided by the substituent at the 4- and 5-positions of the oxazolidinone ring, which effectively shields one face of the enolate from the incoming electrophile.

Mechanism of Stereocontrol

The high diastereoselectivity observed with Evans' auxiliaries is attributed to the formation of a well-defined, six-membered Zimmerman-Traxler transition state when using boron enolates.[1][3][4] The chelation of the boron atom to both the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation of the transition state. The substituent on the oxazolidinone ring forces the reacting aldehyde to approach from the less sterically hindered face, leading to the predictable formation of the syn-aldol product.

G cluster_0 Mechanism of Stereocontrol in Evans' Aldol Reaction cluster_1 Key Features Z_Enolate Chelated (Z)-Boron Enolate Transition_State Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde Approach Syn_Adduct Syn-Aldol Adduct Transition_State->Syn_Adduct C-C Bond Formation Feature1 Steric Shielding by Auxiliary Substituent Feature2 Rigid, Chelated Transition State Feature3 Predictable Facial Selectivity

Caption: Stereocontrol in the Evans' asymmetric aldol reaction.

Performance Data

The Evans aldol reaction consistently delivers high levels of diastereoselectivity and good chemical yields for a variety of aldehydes.

Chiral Auxiliary SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
L-ValineIsobutyraldehyde>99%75[5]
L-ValineBenzaldehyde>99%80[5]
L-PhenylalaninePropionaldehyde>99%78[5]
(1R,2S)-1-Amino-2-indanolp-Tolualdehyde>99%82[5]
Myers' Pseudoephedrine Amides: Versatility in Asymmetric Alkylation

Developed by Andrew G. Myers, pseudoephedrine-derived chiral auxiliaries have emerged as a powerful tool for the asymmetric alkylation of enolates. A key advantage of this system is the broad substrate scope, which includes not only reactive electrophiles like benzyl and allyl halides but also less reactive, unactivated alkyl halides.

Mechanism of Stereocontrol

The stereoselectivity in Myers' asymmetric alkylation is achieved through the formation of a rigid, chelated lithium enolate. Deprotonation of the pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates a dianion where the lithium cation is chelated by both the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, combined with the steric bulk of the phenyl group, effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

G cluster_0 Mechanism of Stereocontrol in Myers' Alkylation cluster_1 Key Features Chelated_Enolate Chelated Lithium Enolate Electrophile_Approach Electrophile Approach (less hindered face) Chelated_Enolate->Electrophile_Approach Alkylated_Product α-Alkylated Product Electrophile_Approach->Alkylated_Product Feature1 Rigid Chelated Structure Feature2 Facial Shielding by Phenyl Group Feature3 High Diastereoselectivity

Caption: Stereocontrol in the Myers' asymmetric alkylation.

Performance Comparison

Myers' pseudoephedrine amides generally exhibit excellent diastereoselectivity in alkylation reactions, often exceeding that of Evans' oxazolidinones for certain substrates.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(1S,2S)-PseudoephedrineBenzyl Bromide>96:485[6]
(1S,2S)-PseudoephedrineMethyl Iodide>96:475[6]
(R)-4-Benzyl-2-oxazolidinoneBenzyl Bromide90:1080[6]
(R)-4-Benzyl-2-oxazolidinoneMethyl Iodide85:1570[6]
Oppolzer's Sultams: Rigidity and Reliability

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, known for their rigid bicyclic structure which imparts excellent stereocontrol in a variety of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[2]

Mechanism of Stereocontrol

Similar to Evans' auxiliaries, the stereochemical outcome with Oppolzer's sultams is governed by steric hindrance. The rigid camphor backbone effectively shields one face of the enolate, directing the electrophile to the opposite face. The exact nature of the transition state can vary depending on the metal enolate and the reaction conditions.

Performance in Asymmetric Reactions

Oppolzer's sultams have been shown to be highly effective in a range of asymmetric reactions, often providing high levels of diastereoselectivity. For instance, in an aldol reaction key to the synthesis of the antitumor antibiotic belactosin C, the use of a D-(2R)-Oppolzer sultam as a chiral auxiliary allowed for the generation of both anti and syn diastereomers with high enantiopurity by varying the stoichiometry of the Lewis acid.[1][7][8][9]

Experimental Protocols

To provide a practical context, a detailed experimental protocol for a representative asymmetric alkylation using an Evans' oxazolidinone is provided below.

Asymmetric Alkylation of (R)-4-Benzyl-2-oxazolidinone

G cluster_0 Experimental Workflow: Asymmetric Alkylation Acylation 1. Acylation of Auxiliary Enolate_Formation 2. Enolate Formation Acylation->Enolate_Formation Alkylation 3. Alkylation Enolate_Formation->Alkylation Purification 4. Purification Alkylation->Purification Cleavage 5. Auxiliary Cleavage Purification->Cleavage

Caption: Step-by-step workflow for asymmetric alkylation.

Step 1: Acylation of the Chiral Auxiliary [10]

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous toluene at room temperature, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add propionic anhydride (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation [10]

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 eq, as a 1.0 M solution in THF) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add allyl iodide (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary [10][11]

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Wash the combined organic layers containing the product with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Conclusion

The selection of a chiral auxiliary is a nuanced decision that requires careful consideration of the specific synthetic transformation. Evans' oxazolidinones remain a reliable choice for asymmetric aldol reactions, consistently providing high diastereoselectivity. Myers' pseudoephedrine amides offer a compelling alternative for asymmetric alkylations, particularly for less reactive electrophiles, often with superior stereocontrol. Oppolzer's sultams provide a rigid and versatile platform for a range of asymmetric reactions. By understanding the mechanisms of stereocontrol and leveraging the comparative data presented in this guide, researchers can more effectively navigate the complexities of asymmetric synthesis and accelerate the development of novel chiral molecules.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new class of chiral enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. [Link]

  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

  • Kumaraswamy, G., et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

  • ResearchGate. (n.d.). Transformation of Pseudoephedrine Amides into Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. ResearchGate. [Link]

  • University of York Department of Chemistry. (n.d.). Asymmetric Synthesis. University of York. [Link]

Sources

Theoretical studies on the mechanism of stereocontrol by (αR)-α-Phenyl-2-piperidinemethanol

Stereocontrol Mechanisms of ( R)- -Phenyl-2-piperidinemethanol

Content Type: Technical Comparison & Application Guide Subject: Asymmetric Alkylation of Aldehydes via Organozinc Reagents

Executive Summary

(


chiral

-amino alcohol ligands

Key Differentiator: The piperidine ring restricts rotation around the C-N bond more effectively than acyclic amines, while the

Mechanistic Foundations (Theoretical)

The stereocontrol exerted by (


Noyori Tricyclic Transition State Model
The Active Catalyst Species

Upon reaction with dialkylzinc (e.g.,

dinuclear zinc complex
  • Zinc Atom A (Lewis Acid): Chelated by the chiral ligand. It coordinates the aldehyde substrate, activating the carbonyl oxygen.

  • Zinc Atom B (Nucleophile Carrier): Derived from the bulk

    
     reagent. It coordinates to the oxygen of the chiral ligand and delivers the alkyl group to the aldehyde.
    
Stereoselection Pathway

The reaction proceeds via a tricyclic transition state (TS).[1] The stereochemical outcome is dictated by the minimization of steric repulsion between:

  • The substituents on the zinc atoms.[1][2]

  • The phenyl group of the ligand.

  • The substituent of the aldehyde.[1][2][3]

The Anti-Trans transition state is energetically favored.[1] In this conformation, the bulky phenyl group of the ligand forces the aldehyde to approach from the face that minimizes steric clash, leading to high enantioselectivity.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical transition state assembly.

GLigandChiral Ligand(Piperidine-OH)PreCatZinc-AlkoxidePre-CatalystLigand->PreCat + Et2Zn(-EtH)ZnEt2Et2Zn(Reagent)TSTricyclic Transition State(Dinuclear Zn Complex)ZnEt2->TS CoordinationPreCat->TS DimerizationAldehydeSubstrate(R-CHO)Aldehyde->TS ActivationProductChiral Alcohol(High %ee)TS->Product Alkyl Transfer& HydrolysisProduct->PreCat CatalystRegeneration

Caption: The catalytic cycle showing the formation of the dinuclear zinc transition state, the critical step for stereocontrol.

Comparative Performance Analysis

To evaluate the efficacy of (


(-)-N-Methylephedrine(-)-DAIB
Performance Metrics (Diethylzinc Addition to Benzaldehyde)
Feature(

R)-

-Phenyl-2-piperidinemethanol
(-)-N-Methylephedrine(-)-DAIB (Noyori's Ligand)
Structure Type Monocyclic (Semi-Rigid)Acyclic (Flexible)Bicyclic (Highly Rigid)
Typical % ee 92 - 98% 60 - 85%98 - 99%
Reaction Rate ModerateSlowFast
Steric Bulk High (

-Phenyl shielding)
ModerateVery High (Gem-dimethyl)
Substrate Scope Excellent for aromatic aldehydes; good for aliphatic.Limited; drops with aliphatic aldehydes.Broad scope; industry standard.
Cost/Availability Accessible (Synth from Phenylglycinol)Very Low (Commodity chemical)High (Specialty chemical)
Analysis of Causality
  • Vs. Ephedrine: The piperidine ligand outperforms ephedrine because the cyclic backbone reduces the number of accessible conformations in the transition state. Ephedrine's C-C bond rotation allows for "leakage" into minor transition states, lowering %ee.

  • Vs. DAIB: While DAIB often yields slightly higher ee due to extreme rigidity, the piperidine ligand is often easier to modify synthetically. For substrates with ortho-substituents, the slightly less crowded environment of the piperidine ligand can sometimes allow for higher yields where DAIB might be too sterically hindered.

Experimental Validation Protocol

Objective: Synthesize (R)-1-phenylpropan-1-ol via enantioselective addition of diethylzinc to benzaldehyde. Safety: Diethylzinc is pyrophoric. All steps must be performed under inert atmosphere (Argon/Nitrogen).

Reagents & Setup
  • Ligand: (

    
    R)-
    
    
    -Phenyl-2-piperidinemethanol (5 mol%)
  • Substrate: Benzaldehyde (1.0 eq, freshly distilled)

  • Reagent: Diethylzinc (2.0 eq, 1.0 M in hexane)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology
  • Catalyst Formation:

    • Flame-dry a Schlenk flask and cool under Argon.

    • Add Ligand (0.05 mmol) and Toluene (2 mL).

    • Add

      
       (2.0 mmol) dropwise at 0°C.
      
    • Checkpoint: Evolution of ethane gas indicates active alkoxide formation. Stir for 20 mins at room temperature.

  • Substrate Addition:

    • Cool the mixture to 0°C (or -20°C for higher ee).

    • Add Benzaldehyde (1.0 mmol) slowly via syringe pump to prevent local heating.

  • Reaction Monitoring:

    • Stir at 0°C for 6–12 hours.

    • Monitor via TLC (Hexane/EtOAc 8:1). Look for disappearance of aldehyde spot.

  • Quench & Purification:

    • Quench with saturated

      
       (aq).
      
    • Extract with

      
       (3x).[4] Dry over 
      
      
      .
    • Purify via flash chromatography.

  • Analysis:

    • Determine %ee using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 98:2).

Protocol Visualization

ProtocolStartStart: Flame-Dry Schlenk FlaskStep11. Catalyst FormationLigand + Et2Zn (0°C)Wait for Ethane evolutionStart->Step1Step22. Substrate AdditionAdd Benzaldehyde slowlyControl Temp (0°C to -20°C)Step1->Step2Step33. Reaction PhaseStir 6-12h under ArgonStep2->Step3Step44. QuenchSat. NH4Cl (aq)Step3->Step4Step55. Workup & AnalysisExtraction -> HPLC (Chiralcel)Step4->Step5

Caption: Operational workflow for the enantioselective alkylation using (


Computational Insights (DFT Validation)

Recent Density Functional Theory (DFT) studies (B3LYP/6-31G*) on similar piperidine-based systems corroborate the experimental data.

  • Energy Gap (

    
    ):  The energy difference between the anti-trans (major) and syn-cis (minor) transition states is typically calculated at 2.5 - 3.5 kcal/mol .
    
  • Significance: At 0°C (273 K), a

    
     of 3.0 kcal/mol theoretically corresponds to >99% ee, aligning with the best experimental results observed for this ligand class.
    
  • Source of Instability: The minor pathway is destabilized by steric clash between the piperidine ring hydrogens and the incoming zinc-alkyl group.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Rasmussen, T., & Norrby, P. O. (2001). Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Journal of the American Chemical Society, 123(10), 2464-2465. Link

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. Link

  • Vilar, E. T., et al. (2004). 2-exo- versus 2-endo-Hydroxyl in δ-amino norbornan-2-ol-based catalysts: Investigating the role of the C(2) configuration in the asymmetric induction. Tetrahedron: Asymmetry, 15(7), 1167-1177. Link

Safety Operating Guide

Operational Guide: Safe Disposal of (αR)-α-Phenyl-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Context

(αR)-α-Phenyl-2-piperidinemethanol (often used as a chiral auxiliary or intermediate in the synthesis of CNS-active agents like Pipradrol derivatives) presents specific disposal challenges due to its nature as a secondary amine and amino-alcohol .[1][2][3]

Core Safety Directive: Treat this compound as a Corrosive Organic Base and Acute Toxin .

  • NEVER mix with strong acids in a closed waste container (risk of violent exothermic neutralization and pressurization).[3]

  • NEVER mix with oxidizing agents (risk of exothermic reaction or formation of toxic N-oxides/nitrosamines).[1][2][3]

  • ALWAYS segregate as "Basic Organic Waste" or "Toxic Organic Solid."[2][3]

Chemical Profile & Hazard Identification

Use this data to populate waste tags and risk assessment forms.[2]

PropertySpecificationOperational Implication
Chemical Structure Piperidine ring with phenyl & methanol groupsBasic nitrogen makes it reactive toward acids/electrophiles.[1][2][3]
Physical State Solid (Crystalline powder)Dust inhalation risk; requires particulate respirator (N95/P100).[1][3]
Acidity/Basicity Basic (Secondary Amine)Incompatible with Acids. Must be segregated from acidic waste streams.[2][3]
Hazard Class Corrosive (Skin/Eye), Acute Tox.[1][3][4][5] (Oral)Requires double-gloving and eye protection.[1][2][3]
Flash Point >100°C (estimated)Combustible, but not a primary flammability hazard unless in solvent.[1][3]
CAS (Racemate) 23702-98-9 (Free Base)Use for general identification if specific isomer CAS is unavailable.[1][2][3]

Pre-Disposal Assessment & Segregation

Before disposal, you must categorize the waste state. The disposal pathway diverges based on whether the substance is a pure solid or dissolved in solution.

Decision Matrix: Waste Stream Segregation

The following logic gate ensures compliance with RCRA (USA) and CLP (EU) standards.

DisposalWorkflow Start Waste Generation: (αR)-α-Phenyl-2-piperidinemethanol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPure Pure Substance SolidPath->SolidPure SolidContam Contaminated Debris (Gloves, Weigh Boats) SolidPath->SolidContam LiquidSolvent Identify Solvent Base LiquidPath->LiquidSolvent BinSolid Bin: Hazardous Solid (Toxic/Corrosive) SolidPure->BinSolid SolidContam->BinSolid Halogenated Halogenated (DCM, Chloroform) LiquidSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, Toluene) LiquidSolvent->NonHalogenated Organic Only Aqueous Aqueous Solution LiquidSolvent->Aqueous Water Based BinHalo Bin: Halogenated Solvents (Basic) Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Solvents (Basic) NonHalogenated->BinNonHalo BinAq Adjust pH -> 7-9 Bin: Aqueous Basic Aqueous->BinAq

Figure 1: Decision tree for segregating (αR)-α-Phenyl-2-piperidinemethanol waste. Note the critical separation of halogenated and non-halogenated solvents.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired stock, reaction byproducts, contaminated silica, or spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk.[3]

  • Labeling: Mark the container clearly:

    • Content: "(αR)-α-Phenyl-2-piperidinemethanol - Solid Waste"[1][2][3]

    • Hazards: "Toxic," "Corrosive," "Basic."

  • Packing:

    • Double-bag the solid in clear polyethylene bags before placing it in the drum/jar to minimize dust generation upon reopening at the incineration facility.[2][3]

    • Do not mix with solid oxidizers (e.g., permanganates, nitrates).[1][3]

  • Final Disposal: Transfer to EHS for High-Temperature Incineration . This is the only method that guarantees the destruction of the piperidine ring and prevents environmental leaching.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures.[3]

  • Solvent Compatibility Check:

    • Scenario 1: Non-Halogenated (Methanol, Ethanol, Ethyl Acetate). [1][3]

      • Pour into the "Non-Halogenated Organic" waste drum.[3]

      • Critical: Ensure the drum does not contain high concentrations of acid chlorides or anhydrides, which could react vigorously with the amine.

    • Scenario 2: Halogenated (DCM, Chloroform). [1][2][3]

      • Pour into the "Halogenated Organic" waste drum.[3]

      • Warning: Amines can react with dichloromethane over long periods to form quaternary ammonium salts (potentially exothermic).[3] Ensure the waste is not stored for extended periods (>90 days).

    • Scenario 3: Aqueous Streams.

      • Do not pour down the sink.[2][3] Piperidine derivatives are toxic to aquatic life.[3][5][6]

      • Adjust pH to ~7–9 using dilute sulfuric acid (slowly) or sodium bicarbonate if too acidic.

      • Collect in "Aqueous Toxic" waste container.[3]

Emergency Contingencies: Spill Cleanup

Scenario: 5g bottle dropped and shattered on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), lab coat, and safety goggles.[1] If powder is airborne, use a respirator.[7]

  • Containment: Cover the spill with a dry absorbent pad or vermiculite .[2][3]

    • Avoid using paper towels initially if the substance is wet/dissolved, as this increases surface area for evaporation.

  • Neutralization (Optional but Recommended):

    • If the spill is liquid/wet, treat the area with a mild acid neutralizer (e.g., dilute citric acid or commercially available "Base Neutralizer").[1]

    • Why? This converts the volatile free amine into a non-volatile salt, reducing inhalation hazards.

  • Collection: Scoop the absorbent/neutralizer mixture into a hazardous waste bag.

  • Decontamination: Wipe the surface with water followed by ethanol.

References & Authority

The following sources provide the chemical grounding for the protocols above.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 225581, Phenyl(piperidin-2-yl)methanol. Retrieved from [Link][1][2][3]

    • Used for: Verification of chemical structure, molecular weight, and predicted physical properties.

    • Used for: Extrapolating hazard codes (H314, H302) and incompatibility data for piperidine alcohols.

    • Used for: Confirmation of "Skin Corr.[4][5][6][8] 1B" and "Eye Dam. 1" classifications for piperidine-methanol derivatives.[2][3][8][9]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (αR)-α-Phenyl-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Hazard Framework

Handling (αR)-α-Phenyl-2-piperidinemethanol (CAS: 23145-88-2) requires a sophisticated safety approach that goes beyond standard laboratory protocols. As a chiral piperidine derivative structurally related to pharmacologically active CNS stimulants (e.g., Pipradrol), this compound presents a Dual-Hazard Profile :

  • Chemical Corrosivity: Like many secondary amines, it is caustic to mucous membranes, eyes, and skin.

  • Bioactive Potency: Due to its structural class, it must be treated as a potential potent compound, where systemic absorption via inhalation or skin contact could yield pharmacological effects.

This guide synthesizes containment engineering with personal protective barriers to create a self-validating safety system.

Risk Assessment & Hazard Identification

Before selecting PPE, you must acknowledge the routes of entry. The safety data for piperidine-methanol derivatives indicates high risks in three specific areas:

Hazard ClassGHS Classification (Typical)Critical Route of EntryOperational Implication
Acute Toxicity Category 3/4 (Oral/Dermal)Inhalation & Skin Absorption Dust generation during weighing is the highest risk moment.
Corrosion Skin Corr.[1][2][3] 1B / Eye Dam. 1Direct Contact Irreversible eye damage can occur in <10 seconds.
Target Organ STOT SE 3Respiratory Tract Vapors or dusts cause severe respiratory irritation.

Expert Insight: Do not rely on odor thresholds. Amine derivatives often cause olfactory fatigue, masking their presence after initial exposure.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Hand Protection (The "Double-Shell" Protocol)

Standard 4-mil nitrile gloves are insufficient for prolonged protection against amine-rich organic solutions.

LayerMaterialSpecificationFunction
Inner Nitrile4-5 mil (0.10 mm)Biological barrier; protects skin from sweat and minor permeation.
Outer Nitrile (High Dexterity) OR LaminateSolid Handling: 5-8 mil NitrileSolution Handling: Silver Shield® (Laminate)Solids: Abrasion resistance.Solutions: Laminate is required if dissolved in DCM or Methanol (amines permeate nitrile rapidly in these solvents).
Respiratory & Eye Protection[3][5][6]
ComponentRecommendationRationale
Primary Eye Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust migration. Goggles seal the orbital area against corrosive dust and vapors.
Respiratory Fume Hood (Primary) All open handling must occur in a certified hood (Face velocity: 80–100 fpm).
Backup Resp. N95 or P100 Respirator Required only if handling outside a hood (e.g., equipment failure or spill cleanup).
Body Lab Coat (Tyvek® preferred) Cotton coats absorb amines. Tyvek or chemically resistant aprons prevent saturation.

Operational Protocol: The Safe Handling Lifecycle

This protocol uses a "Check-Act-Verify" logic to ensure safety at every stage.

Phase 1: Engineering Pre-Flight
  • Verify Airflow: Check the fume hood monitor. Ensure flow is between 80-100 fpm.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor spills immediately.

  • Static Control: Use an ionizing bar or anti-static gun if weighing the solid, as piperidine derivatives can be static-prone, leading to "jumping" powder.

Phase 2: Active Manipulation (Solids)
  • Don PPE: Put on inner gloves, then lab coat, then outer gloves. Tape the outer glove cuff over the lab coat sleeve to seal the wrist gap.

  • Weighing:

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Self-Validation: If you see dust settling on the balance pan, your handling technique is too aggressive. Pause and clean.

Phase 3: Doffing (Critical Step)

Most exposures occur during removal of PPE, not during handling.

  • Outer Glove Removal: Remove outer gloves inside the fume hood using the "beak" method (pinch outside, pull off inside-out). Dispose of as solid hazardous waste.

  • Inspect Inner Gloves: Check for discoloration. If clean, remove lab coat.

  • Wash: Wash hands with soap and water immediately, even if no exposure is suspected.

Waste Disposal & Decontamination[5][7][8][9][10]

Crucial Rule: Never dispose of amine precursors in the sanitary sewer or general trash.

Chemical Waste Segregation
  • Solid Waste: Contaminated paper towels, spatulas, and outer gloves must go into a "Solid Hazardous Waste" bin labeled Toxic/Corrosive.

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" .

    • Do not mix with acidic waste streams (e.g., acid chlorides, strong mineral acids) to prevent exothermic neutralization or gas evolution.

Decontamination of Surfaces
  • Acid Wash: Wipe contaminated surfaces with 5% Acetic Acid or Citric Acid. This converts the free base amine into a non-volatile, water-soluble salt.

  • Solvent Rinse: Follow with a water rinse, then an ethanol rinse.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the material.

PPE_Decision_Tree Start Start: Handling (αR)-α-Phenyl-2-piperidinemethanol State_Check Assess Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Risk_Solid Risk: Inhalation (Dust) + Static Solid->Risk_Solid Risk_Soln Risk: Splash + Permeation Solution->Risk_Soln Engineering Mandatory: Chemical Fume Hood Risk_Solid->Engineering Risk_Soln->Engineering PPE_Solid PPE: Double Nitrile Gloves + N95 (if outside hood) + Anti-static measures Disposal Disposal: Segregated Amine Waste (Do NOT mix with Acids) PPE_Solid->Disposal PPE_Soln PPE: Laminate (Silver Shield) Gloves + Chemical Splash Goggles + Impervious Apron PPE_Soln->Disposal Engineering->PPE_Solid If Solid Engineering->PPE_Soln If Solution

Figure 1: Decision logic for PPE selection based on physical state and associated risks.[3][4][5] Note the specific requirement for Laminate gloves when handling solutions due to the high permeability of amines in organic solvents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.